4-Chloro-3-(trifluoromethyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHHAZOVVZBSCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378756 | |
| Record name | 4-Chloro-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1737-36-6 | |
| Record name | 4-Chloro-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chloro-3-(trifluoromethyl)benzoic acid CAS number and properties
An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)benzoic acid
CAS Number: 1737-36-6
This technical guide provides a comprehensive overview of this compound, a key building block in the development of pharmaceuticals and specialty chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a halogenated aromatic carboxylic acid. The presence of a chlorine atom and a trifluoromethyl group on the benzoic acid ring makes it a versatile synthon for creating complex molecular architectures.[1] Its key properties are summarized below.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value |
| CAS Number | 1737-36-6 |
| Molecular Formula | C₈H₄ClF₃O₂[1] |
| Molecular Weight | 224.56 g/mol [1] |
| IUPAC Name | This compound[1] |
| Synonyms | 4-Chloro-α,α,α-trifluoro-m-toluic acid, 5-Carboxy-2-chlorobenzotrifluoride, 3-Trifluoromethyl-4-chlorobenzoic acid[1] |
| InChI Key | PPHHAZOVVZBSCM-UHFFFAOYSA-N[2] |
| SMILES | C1=CC(=C(C=C1C(=O)O)C(F)(F)F)Cl[1] |
Table 2: Physical Properties
| Property | Value |
| Appearance | White to off-white crystalline powder[2][3] |
| Melting Point | 163-165 °C[3] |
| Boiling Point | 289.9 °C at 760 mmHg[3] |
| Flash Point | 129 °C[3] |
| Water Solubility | 0.039 g/L at 25 °C (Slightly soluble)[3] |
| XLogP3 | 3.7[1] |
Synthesis and Experimental Protocols
General Experimental Protocol: Carboxylation (Illustrative)
The following is an illustrative protocol for a copper-catalyzed carboxylation of a related aryl halide, which demonstrates a potential synthetic route.
Materials:
-
Aryl Halide Precursor (e.g., 1-chloro-2-(trifluoromethyl)-4-iodobenzene)
-
Copper(I) catalyst (e.g., Cu(IPr)Cl)
-
Carboxylating agent (e.g., a CO₂ source or surrogate)
-
Solvent (e.g., THF)
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a glovebox, charge a glass reaction tube with the Cu(IPr)Cl catalyst and the carboxylating agent.
-
Add a solution of the aryl halide precursor in THF to the reaction tube.
-
Seal the tube, remove it from the glovebox, and heat at 70 °C for 16 hours.
-
After cooling to room temperature, add water to the reaction mixture.
-
Acidify the mixture with 1 M aqueous HCl and saturate with sodium chloride.
-
Extract the aqueous phase with ethyl acetate (3 x 5 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired benzoic acid derivative.[3]
Applications in Synthesis
This compound is a valuable intermediate in the synthesis of biologically active molecules. Its functional groups can be modified through various chemical transformations to build complex structures.
Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
A significant application of this compound is in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which have shown antiproliferative activity against melanoma cell lines. The carboxylic acid group can be activated and reacted with an appropriate amine to form an amide bond, which is a key step in building the final heterocyclic structure.
The diagram below illustrates a generalized workflow for the synthesis of a complex molecule using this compound as a starting material.
Caption: Synthetic workflow for pyrrolo[2,3-d]pyrimidine derivatives.
Safety and Handling
This compound is classified as an irritant. Appropriate safety precautions should be taken when handling this compound.
Table 3: GHS Hazard Information
| Hazard Class | Category |
| Acute Toxicity, Oral | May be harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[1] |
| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation)[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[1] |
GHS Pictogram:
-
GHS07 (Exclamation Mark)
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this chemical in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Logical Relationship Diagram
The following diagram illustrates the logical relationships between the compound's structure, properties, and applications.
Caption: Interrelationship of compound characteristics and uses.
References
Physicochemical characteristics of 4-Chloro-3-(trifluoromethyl)benzoic acid
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Chloro-3-(trifluoromethyl)benzoic Acid
This technical guide provides a comprehensive overview of the physicochemical properties, experimental characterization protocols, and structural attributes of this compound. The information is intended for researchers, scientists, and professionals engaged in drug development and chemical synthesis.
Chemical Identity and Structure
This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a chlorine atom and a trifluoromethyl group on the benzoic acid core, imparts specific chemical reactivity and physical properties that make it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2]
| Identifier | Value |
| IUPAC Name | This compound[3][4] |
| CAS Number | 1737-36-6[3][4] |
| Molecular Formula | C₈H₄ClF₃O₂[4][5] |
| Molecular Weight | 224.57 g/mol [3] |
| InChI | InChI=1S/C8H4ClF3O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11,12)/h1-3H,(H,13,14)[3][4] |
| InChIKey | PPHHAZOVVZBSCM-UHFFFAOYSA-N[3][4] |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)C(F)(F)F)Cl[4] |
Physicochemical Properties
The key physicochemical data for this compound are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value |
| Physical Form | White to off-white crystalline powder.[3][5][6] |
| Melting Point | 163-165 °C[3][5] |
| Boiling Point | 289.9 °C at 760 mmHg[3] |
| Density | 1.523 g/cm³[1][5] |
| Water Solubility | 0.039 g/L at 25 °C (Slightly soluble).[1][5] |
| pKa | 3.54 ± 0.10 (Predicted)[1] |
| Flash Point | 129 °C[3][5] |
| Vapor Pressure | 0.000984 mmHg at 25 °C[5] |
| Refractive Index | 1.496[5] |
Experimental Protocols for Characterization
Detailed methodologies for determining the key physicochemical properties are outlined below. These represent standard laboratory procedures.
Melting Point Determination
The melting point is a fundamental indicator of purity.[7] A common method involves using a capillary melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 1-2 mm.[8] The tube is tapped gently to ensure dense packing.[9][10]
-
Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus (e.g., DigiMelt or Mel-Temp).[9]
-
Heating and Observation: For an unknown compound, a rapid heating ramp (10-20 °C/min) is used to find an approximate melting range.[9]
-
Precise Measurement: A fresh sample is then heated slowly, at a ramp rate of about 2 °C/min, starting from a temperature 15-20 °C below the approximate melting point.[9]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a transparent liquid is the end of the range.[7][10] For a pure compound, this range is typically narrow (0.5-1.0 °C).
Solubility Determination
Solubility is determined to understand the compound's behavior in different solvent systems, which is critical for formulation and reaction chemistry.[11][12]
Protocol (Shake-Flask Method):
-
Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., distilled water) in a sealed flask.[11]
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution.[11] Care must be taken to maintain the temperature during this step.
-
Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[12]
-
Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L).[1][5]
pKa Determination
The acid dissociation constant (pKa) is a measure of the compound's acidity. Potentiometric titration is a precise and common method for its determination.[13][14]
Protocol (Potentiometric Titration):
-
Solution Preparation: A precise quantity of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture) to a known concentration (e.g., 1-10 mM).[15] The ionic strength is kept constant using an inert salt like KCl.[15]
-
Apparatus Calibration: A pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[15]
-
Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[15] The solution is stirred continuously.
-
Data Collection: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.[15]
-
Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the acid has been neutralized.[13]
Visualizations
The following diagrams illustrate key conceptual frameworks related to the characterization and application of this compound.
Caption: Workflow for the physicochemical characterization of a chemical compound.
References
- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. ossila.com [ossila.com]
- 3. This compound | 1737-36-6 [sigmaaldrich.com]
- 4. This compound | C8H4ClF3O2 | CID 2773857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound | 1737-36-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. pennwest.edu [pennwest.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. solubility experimental methods.pptx [slideshare.net]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. creative-bioarray.com [creative-bioarray.com]
An In-depth Technical Guide on 4-Chloro-3-(trifluoromethyl)benzoic acid
This document provides a detailed overview of the chemical properties of 4-Chloro-3-(trifluoromethyl)benzoic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development.
Quantitative Chemical Data
The key quantitative properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₄ClF₃O₂[1][2][3][4] |
| Molecular Weight | 224.56 g/mol [1][2][3] |
| IUPAC Name | This compound[2][5] |
| CAS Number | 1737-36-6[1][2][3] |
| Melting Point | 163-165 °C[3] |
| Boiling Point | 290 °C[3] |
| Water Solubility | 0.039 g/L at 25°C[1][3] |
Chemical Structure
The two-dimensional structure of this compound is illustrated in the diagram below. This visualization provides a clear representation of the atomic arrangement and bonding within the molecule.
Caption: Chemical structure of this compound.
References
An In-depth Technical Guide to the Solubility Profile of 4-Chloro-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 4-chloro-3-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in different solvents is crucial for its effective use in research and development, particularly in drug discovery and formulation.
Core Concepts: Solubility and its Importance
Solubility is a fundamental physicochemical property of a chemical compound that describes its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. In the context of drug development, the solubility of an active pharmaceutical ingredient (API) and its intermediates is a critical parameter that influences bioavailability, formulation strategies, and overall therapeutic efficacy. Poor solubility can lead to challenges in absorption and formulation, necessitating advanced drug delivery technologies.
Solubility Profile of this compound
This compound is a white to off-white crystalline solid. Its solubility is influenced by the presence of both a polar carboxylic acid group and a nonpolar trifluoromethylphenyl group.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on its chemical structure and available data for structurally similar compounds, a qualitative and estimated solubility profile can be presented.
| Solvent | Chemical Formula | Polarity | Expected Solubility | Quantitative Data (at 25°C) |
| Water | H₂O | High | Slightly Soluble | 0.039 g/L[1] |
| Methanol | CH₃OH | High | Soluble | Data not available |
| Ethanol | C₂H₅OH | High | Soluble | Data not available |
| Acetone | C₃H₆O | Medium | Soluble | Data not available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Very Soluble | Data not available |
| Tetrahydrofuran (THF) | C₄H₈O | Medium | Soluble | Data not available |
Note: The expected solubility is inferred from the general solubility of substituted benzoic acids and the known qualitative solubility in methanol. Further experimental verification is required for precise quantitative values.
For comparison, structurally related compounds exhibit the following solubility characteristics:
-
4-Chlorobenzoic acid: Soluble in methanol and ethanol, and very slightly soluble in water.[2]
-
3-(Trifluoromethyl)benzoic acid: Exhibits limited solubility in water but dissolves readily in common organic solvents such as ethanol and acetone.[3]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in various solvents, employing the widely used shake-flask method followed by High-Performance Liquid Chromatography (HPLC) for quantification.
Materials and Equipment
-
This compound (analytical standard)
-
Selected solvents (HPLC grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Analytical balance
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the diluted sample solutions into the HPLC system.
-
Determine the concentration of this compound in the diluted samples by interpolating their peak areas from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mg/mL.
-
Potential Biological Relevance and Logical Workflow
While direct involvement of this compound in specific signaling pathways is not well-documented, it serves as a crucial building block for the synthesis of various biologically active molecules. Notably, its derivatives have been investigated as potential antibacterial agents that may target the fatty acid biosynthesis pathway in bacteria.[4][5]
The following diagram illustrates a logical workflow from the chemical intermediate to its potential biological application.
Caption: Logical workflow from this compound to potential antibacterial action.
The following diagram illustrates a simplified workflow for the experimental determination of solubility.
Caption: Experimental workflow for solubility determination using the shake-flask method.
Conclusion
This technical guide has provided a detailed overview of the solubility profile of this compound. While quantitative data in various organic solvents remains to be fully elucidated through experimental studies, its structural characteristics suggest good solubility in polar organic solvents. The provided experimental protocol offers a robust method for accurately determining its solubility. Furthermore, the exploration of its role as a precursor for potential antibacterial agents highlights its significance in the ongoing search for novel therapeutics. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
- 1. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectral data interpretation for 4-Chloro-3-(trifluoromethyl)benzoic acid (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectral data for 4-Chloro-3-(trifluoromethyl)benzoic acid, a compound of interest in various chemical and pharmaceutical research fields. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and structural elucidation. This document outlines the expected spectral characteristics, provides detailed experimental protocols, and presents a logical workflow for spectral interpretation.
Spectral Data Summary
The following tables summarize the predicted and observed spectral data for this compound.
Table 1: ¹H and ¹³C NMR Spectral Data
| ¹H NMR | ¹³C NMR | |||
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constant (J) | Carbon | Predicted Chemical Shift (ppm) |
| H-2 | 8.35 | d, J ≈ 2.0 Hz | C-1 | 133 |
| H-5 | 7.70 | d, J ≈ 8.4 Hz | C-2 | 132 |
| H-6 | 8.15 | dd, J ≈ 8.4, 2.0 Hz | C-3 | 128 (q, J ≈ 30 Hz) |
| -COOH | 13-14 | br s | C-4 | 135 |
| C-5 | 129 | |||
| C-6 | 134 | |||
| -CF₃ | 123 (q, J ≈ 272 Hz) | |||
| -COOH | 166 |
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 | Broad, Strong |
| C-H (Aromatic) | Stretching | 3100-3000 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1710-1680 | Strong |
| C=C (Aromatic) | Stretching | 1600-1450 | Medium to Strong |
| C-F (Trifluoromethyl) | Stretching | 1350-1100 | Strong |
| C-Cl | Stretching | 800-600 | Medium |
| O-H (Carboxylic Acid) | Bending (out-of-plane) | 950-900 | Broad, Medium |
Table 3: Mass Spectrometry (MS) Data
| Ion | m/z (predicted) | Description |
| [M]⁺ | 224/226 | Molecular ion (presence of Cl isotope) |
| [M-OH]⁺ | 207/209 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 179/181 | Loss of carboxyl group |
| [M-Cl]⁺ | 189 | Loss of chlorine radical |
Spectral Interpretation
¹H NMR Spectrum
The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the benzene ring, in addition to a broad singlet for the carboxylic acid proton.
-
H-2: This proton is ortho to the electron-withdrawing trifluoromethyl group and is expected to be the most deshielded aromatic proton, appearing as a doublet with a small coupling constant due to meta-coupling with H-6.
-
H-6: This proton is ortho to the carboxylic acid group and meta to the trifluoromethyl group. It will be deshielded and appear as a doublet of doublets due to ortho-coupling with H-5 and meta-coupling with H-2.
-
H-5: This proton is ortho to the chlorine atom and will be the most shielded of the aromatic protons, appearing as a doublet due to ortho-coupling with H-6.
-
-COOH: The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a high chemical shift, typically above 13 ppm.
¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show eight distinct signals, as all carbon atoms are in unique chemical environments.
-
Carboxylic and Trifluoromethyl Carbons: The carboxylic acid carbon (-COOH) will be significantly deshielded due to the attached oxygen atoms. The trifluoromethyl carbon (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant.
-
Aromatic Carbons: The aromatic carbons will appear in the typical range of 120-140 ppm. The carbon attached to the trifluoromethyl group (C-3) will also show a quartet splitting with a smaller coupling constant. The carbons attached to the electron-withdrawing chlorine (C-4) and carboxylic acid (C-1) groups will be deshielded.
Infrared (IR) Spectrum
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the substituted benzene ring.
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[1][2]
-
C=O Stretch: A strong, sharp absorption band around 1710-1680 cm⁻¹ corresponds to the C=O stretching of the conjugated carboxylic acid.[1]
-
C-F Stretches: Strong absorption bands in the 1350-1100 cm⁻¹ region are indicative of the C-F stretching vibrations of the trifluoromethyl group.
-
Aromatic C=C Stretches: Medium to strong bands in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic ring.[3]
Mass Spectrum
The mass spectrum will provide the molecular weight and information about the fragmentation pattern of the molecule.
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 224, with a smaller peak at m/z 226 ([M+2]⁺) in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.
-
Fragmentation: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH) to give the [M-OH]⁺ ion (m/z 207/209) and the loss of the entire carboxyl group (-COOH) to give the [M-COOH]⁺ ion (m/z 179/181).[4]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of approximately -1 to 15 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample may need to be derivatized to increase its volatility.
-
Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS. EI is a hard ionization technique that will induce significant fragmentation.[5]
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
Visualizations
Logical Workflow for Spectral Data Interpretation
Caption: A logical workflow for the elucidation of a chemical structure using combined spectral data.
Predicted Mass Spectrometry Fragmentation of this compound
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
References
- 1. echemi.com [echemi.com]
- 2. rsc.org [rsc.org]
- 3. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Trifluoromethyl)benzoic acid, 3-chloroprop-2-enyl ester [webbook.nist.gov]
- 5. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pharmacological Potential of 4-Chloro-3-(trifluoromethyl)benzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 4-Chloro-3-(trifluoromethyl)benzoic acid represent a promising class of compounds with a diverse range of biological activities. The unique combination of a chloro and a trifluoromethyl group on the benzoic acid scaffold imparts specific physicochemical properties that can enhance interactions with biological targets, improve metabolic stability, and increase membrane permeability. This technical guide provides an in-depth overview of the potential biological activities of these derivatives, focusing on their anticancer, anti-inflammatory, and enzyme inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents. The presence of the trifluoromethyl group is known to enhance the anticancer activity of various molecular scaffolds.[1] Amide derivatives, in particular, have been a focus of investigation, with several compounds exhibiting potent antiproliferative effects against a range of cancer cell lines.
One notable group of derivatives are the 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-phenoxy]-pyridine-2-carboxamides, which are analogs of the multi-kinase inhibitor sorafenib. These compounds have shown potent cytostatic activity, in some cases exceeding that of the parent drug.[2]
Quantitative Anticancer Data
The following table summarizes the in vitro antiproliferative activity of selected this compound derivatives against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) |
| CHMFL-KIT-64 | 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide | c-KIT wt expressing BaF3 cells | Data not explicitly provided in abstract |
| Sorafenib Analog 4a | 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-phenoxy]-pyridine-2-carboxamide | Various carcinoma, lymphoma, and leukemia cell lines | 1 - 4.3 |
| Sorafenib Analog 4b | 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-phenoxy]-pyridine-2-carboxamide | Various carcinoma, lymphoma, and leukemia cell lines | 1 - 4.3 |
| Sorafenib Analog 4c | 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-phenoxy]-pyridine-2-carboxamide | Various carcinoma, lymphoma, and leukemia cell lines | 1 - 4.3 |
| Sorafenib Analog 4d | 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-phenoxy]-pyridine-2-carboxamide | Various carcinoma, lymphoma, and leukemia cell lines | 1 - 4.3 |
| Sorafenib Analog 4e | 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-phenoxy]-pyridine-2-carboxamide | Various carcinoma, lymphoma, and leukemia cell lines | 1 - 4.3 |
| Indazole Carboxamide Derivative | 3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide | A549 (Lung Carcinoma) | Inhibitory capacity observed |
| Indazole Carboxamide Derivative | 3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide | BGC-823 (Gastric Cancer) | Inhibitory capacity observed |
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the cytotoxic potential of chemical compounds.
Principle: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a defined period (e.g., 48 or 72 hours). Control wells containing untreated cells and cells treated with a vehicle (like DMSO) are also included.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Cancer
Derivatives of this compound, particularly those analogous to sorafenib, are believed to exert their anticancer effects by inhibiting multiple protein kinases involved in key signaling pathways that regulate tumor cell proliferation and angiogenesis.
Caption: General signaling pathway inhibited by multi-kinase inhibitor derivatives.
Anti-inflammatory Activity
Certain derivatives incorporating the 4-chloro-3-(trifluoromethyl)phenyl moiety have shown promising anti-inflammatory properties. A notable example is the urea-based compound LMT2368, which acts as a potent inhibitor of the NLRP3 inflammasome.[3][4] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases.
Quantitative Anti-inflammatory Data
The following table presents the in vitro anti-inflammatory activity of a selected derivative.
| Compound ID | Derivative Type | Target | Assay | IC50 (µM) |
| LMT2368 | 1-(4-Chlorophenyl)-3-(3-fluoro-5-(trifluoromethyl)phenyl)urea | NLRP3 Inflammasome | IL-1β secretion in J774A.1 cells | 0.8 |
Experimental Protocol: Inhibition of IL-1β Secretion
This protocol describes a method to evaluate the anti-inflammatory activity of a compound by measuring its ability to inhibit the secretion of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β) from macrophages.
Principle: Lipopolysaccharide (LPS) is used to prime macrophages, leading to the transcription of pro-IL-1β. A second stimulus, such as ATP, then activates the NLRP3 inflammasome, which cleaves pro-caspase-1 to active caspase-1. Caspase-1, in turn, cleaves pro-IL-1β into its mature, secretable form. The amount of secreted IL-1β in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Procedure:
-
Cell Culture: Macrophage cell lines (e.g., J774A.1) are cultured in appropriate media.
-
Cell Priming: Cells are primed with LPS (e.g., 1 µg/mL) for a few hours to induce the expression of pro-IL-1β.
-
Compound Treatment: The primed cells are then treated with various concentrations of the test compound for a defined period (e.g., 1 hour).
-
Inflammasome Activation: The NLRP3 inflammasome is activated by adding a stimulus like ATP (e.g., 5 mM).
-
Supernatant Collection: After a short incubation period (e.g., 30 minutes), the cell culture supernatants are collected.
-
ELISA: The concentration of IL-1β in the supernatants is determined using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of IL-1β secretion is calculated for each concentration of the test compound compared to the vehicle control. The IC50 value is then determined from a dose-response curve.
Signaling Pathway in Inflammation
LMT2368 has been shown to directly bind to the NACHT domain of NLRP3, thereby inhibiting its activation and subsequent downstream events, including caspase-1 activation and IL-1β secretion.[3] Importantly, this inhibition occurs without affecting the NF-κB signaling pathway.[3][4]
Caption: Inhibition of the NLRP3 inflammasome pathway by LMT2368.
Enzyme Inhibitory Activity
Derivatives of benzoic acid containing trifluoromethyl and chloro substitutions have also been explored as enzyme inhibitors. Hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide, including those with a chloro-substituent on the benzylidene ring, have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical in the regulation of cholinergic neurotransmission.[5][6]
Quantitative Enzyme Inhibition Data
The following table summarizes the in vitro inhibitory activity of selected hydrazone derivatives against AChE and BuChE.
| Compound ID | Derivative Type | Enzyme | IC50 (µM) |
| 2d | 4-(Trifluoromethyl)-N'-(2-chlorobenzylidene)benzohydrazide | AChE | 137.7 ± 5.0 |
| 2d | 4-(Trifluoromethyl)-N'-(2-chlorobenzylidene)benzohydrazide | BuChE | 63.6 ± 2.6 |
| 2q | 4-(Trifluoromethyl)-N'-(2-(trifluoromethyl)benzylidene)benzohydrazide | AChE | 100.2 ± 3.4 |
| 2q | 4-(Trifluoromethyl)-N'-(2-(trifluoromethyl)benzylidene)benzohydrazide | BuChE | 19.1 ± 0.6 |
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
Ellman's method is a widely used spectrophotometric assay for measuring cholinesterase activity and inhibition.
Principle: The assay is based on the hydrolysis of acetylthiocholine (ATC) by acetylcholinesterase (AChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity.
Procedure:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB in the buffer, a solution of ATC in water, and solutions of the test compounds at various concentrations.
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound solution to the appropriate wells.
-
Enzyme Addition: Add the AChE solution to all wells except for the blank.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the ATC solution to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader and continue to take readings at regular intervals (e.g., every minute) for a set period of time.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition for each concentration of the test compound is calculated relative to the uninhibited enzyme activity. The IC50 value is determined from a dose-response curve.
Experimental Workflow for Enzyme Inhibition Assay
The following diagram illustrates the general workflow for screening and characterizing enzyme inhibitors.
Caption: Workflow for the evaluation of enzyme inhibitory activity.
Conclusion
Derivatives of this compound are a versatile class of compounds with significant potential in drug discovery. The data presented in this guide highlight their promising anticancer, anti-inflammatory, and enzyme inhibitory activities. The detailed experimental protocols and descriptions of relevant signaling pathways provide a solid foundation for further research and development in this area. Continued exploration of the structure-activity relationships of these derivatives is warranted to optimize their potency and selectivity, ultimately leading to the identification of novel therapeutic candidates.
References
- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. LMT2368 (1-(4-Chlorophenyl)-3-(3-fluoro-5-(trifluoromethyl)phenyl)urea) Negatively Regulates Inflammation by Inhibiting NLRP3 Inflammasome Activation | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety, handling, and storage of 4-Chloro-3-(trifluoromethyl)benzoic acid
An In-depth Technical Guide to the Safe Handling, Storage, and Use of 4-Chloro-3-(trifluoromethyl)benzoic acid
This guide provides comprehensive safety, handling, and storage information for this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a substituted aromatic carboxylic acid. Its properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄ClF₃O₂ | [1] |
| Molecular Weight | 224.56 g/mol | [1] |
| CAS Number | 1737-36-6 | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 163-165 °C | [2] |
| Boiling Point | 289.9 °C at 760 mmHg | [2] |
| Flash Point | 129 °C | [2] |
| Water Solubility | Slightly soluble (0.039 g/L at 25 °C) | [1] |
| pKa | 3.54 ± 0.10 (Predicted) | [1] |
Toxicological and Safety Data
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |
| Skin corrosion/irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |
| Serious eye damage/eye irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |
Safe Handling Procedures
Adherence to strict safety protocols is essential when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive list of recommended PPE is provided in the table below.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | To protect against splashes and dust. |
| Skin | Chemical-resistant gloves (Nitrile rubber recommended) and a fully buttoned lab coat. An impervious apron should be worn over the lab coat when handling larger quantities. | To prevent skin contact, which can cause irritation. |
| Respiratory | Use in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available, an N95-rated respirator is required when handling the solid powder. | To avoid inhalation of dust, which can cause respiratory tract irritation. |
General Handling Practices
-
Engineering Controls : All operations involving solid this compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] An eyewash station and safety shower must be readily accessible.[1]
-
Weighing and Transferring : When weighing the solid, use a draft shield or conduct the operation within a fume hood to prevent the dispersal of dust.[1] Use appropriate tools, such as spatulas, to handle the solid and avoid creating dust.[1] When transferring solutions, use a funnel to prevent spills.[1]
-
Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][5] Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Spills : In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand. For larger spills, evacuate the area and follow institutional emergency procedures. Do not allow the chemical to enter drains.[1]
Storage and Disposal
Proper storage and disposal are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Storage Conditions
-
Container : Keep the container tightly closed in a dry and well-ventilated place.[3][6]
-
Temperature : Store at room temperature.[2]
-
Incompatible Materials : Store away from strong oxidizing agents and strong bases.[7]
Disposal Plan
-
Waste Collection : All solid and liquid waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[1]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name.[1]
-
Procedure : Arrange for the disposal of hazardous waste through your institution's environmental health and safety department. Do not dispose of this chemical down the drain or in regular trash.[1]
Experimental Protocols
The following are detailed methodologies for common laboratory procedures involving substituted benzoic acids, which are applicable to this compound.
Protocol for Recrystallization (Purification)
This protocol is adapted from standard procedures for the recrystallization of benzoic acid and is suitable for the purification of this compound, taking into account its solubility profile.
-
Solvent Selection : Given the slight solubility in water, a mixed solvent system (e.g., ethanol/water or acetone/water) may be more effective. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. This should be done on a hot plate in a fume hood.[8]
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[6]
-
Hot Filtration : Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.[1][6]
-
Crystallization : Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6][8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2][3]
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.[3][6]
-
Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]
-
Drying : Allow the crystals to air-dry on the filter paper or in a desiccator.
Protocol for Quenching a Reaction
This protocol outlines a general procedure for safely neutralizing (quenching) a reaction mixture containing an acidic compound like this compound.
-
Cooling : Cool the reaction mixture in an ice bath to control any potential exotherm.
-
Neutralization : Slowly and carefully add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the reaction mixture with stirring. The addition should be done portion-wise to control the rate of gas (CO₂) evolution.
-
pH Check : Monitor the pH of the aqueous layer with pH paper or a pH meter to ensure the mixture has been neutralized (pH ~7-8).
-
Extraction : Once neutralized, the product can be extracted into an appropriate organic solvent.
-
Work-up : The organic layer should be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. famu.edu [famu.edu]
- 4. echemi.com [echemi.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. fishersci.com [fishersci.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Material Safety of 4-Chloro-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the material safety data for 4-Chloro-3-(trifluoromethyl)benzoic acid (CAS No. 1737-36-6). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, offering a detailed overview of its properties, hazards, and safe handling procedures.
Chemical and Physical Properties
This compound is a halogenated aromatic carboxylic acid. Its key physical and chemical properties are summarized in the table below, providing essential data for handling and storage.
| Property | Value |
| Molecular Formula | C8H4ClF3O2 |
| Molecular Weight | 224.56 g/mol [1] |
| Appearance | White to off-white powder or crystal[2] |
| Melting Point | 163-165 °C[2][3] |
| Boiling Point | 289.9 °C at 760 mmHg[3] |
| Flash Point | 129 °C[2][3] |
| Water Solubility | Slightly soluble (0.039 g/L at 25°C)[2][4] |
| pKa | 3.54 ± 0.10 (Predicted)[2] |
Toxicological Data and Hazard Analysis
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[1] |
Pictogram:
Signal Word: Warning[1]
Experimental Protocols for Hazard Assessment
Standardized protocols are utilized to assess the skin and eye irritation potential of chemical substances. The following methodologies, based on OECD guidelines, are representative of the experimental procedures used to evaluate compounds like this compound.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This test method evaluates the potential of a substance to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model.
-
Test System: A three-dimensional human epidermis model with a functional stratum corneum.
-
Procedure:
-
A small amount of the test substance is applied topically to the tissue surface.
-
The substance is left in contact for a defined period (e.g., 60 minutes).
-
The tissue is then rinsed and incubated for a post-exposure period (e.g., 42 hours).
-
-
Endpoint: Cell viability is measured using a colorimetric assay (e.g., MTT assay), which determines the metabolic activity of the cells.
-
Classification: A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is an irritant.
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD TG 492)
This assay identifies chemicals that have the potential to cause serious eye damage or irritation by evaluating their effect on a reconstructed human cornea-like epithelium model.
-
Test System: A multi-layered epithelial model that mimics the properties of the human corneal epithelium.
-
Procedure:
-
The test substance is applied to the surface of the corneal model.
-
After a specified exposure time, the tissue is washed.
-
The tissue is then incubated for a post-exposure period.
-
-
Endpoint: Similar to the skin irritation test, cell viability is assessed using methods like the MTT assay.
-
Classification: The degree of cytotoxicity, reflected by the reduction in cell viability, is used to classify the substance's eye irritation potential.
Emergency and First Aid Procedures
The following diagram outlines the recommended first aid measures in case of exposure to this compound.
Handling, Storage, and Spill Response
Proper handling and storage are crucial to minimize the risks associated with this compound.
Handling:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
The following diagram illustrates a logical workflow for responding to a chemical spill.
Environmental Considerations
There is limited publicly available data on the environmental fate and ecotoxicity of this compound. Due to its chemical structure, it is important to prevent its release into the environment. Proper disposal of the chemical and any contaminated materials is essential to avoid potential harm to aquatic and terrestrial ecosystems.
Disposal:
-
Dispose of contents/container in accordance with licensed collector's sorting instructions.
-
Do not let the product enter drains.
Conclusion
This compound is a valuable chemical intermediate that requires careful handling due to its hazardous properties. This guide provides essential safety information for its use in a research and development setting. Adherence to the outlined safety protocols, proper use of personal protective equipment, and appropriate emergency preparedness are paramount to ensure the safety of all personnel working with this compound. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier before use.
References
An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)benzoic Acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-(trifluoromethyl)benzoic acid, a halogenated aromatic carboxylic acid, has emerged as a pivotal building block in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl and chloro groups, make it an invaluable synthon for the development of complex molecular architectures. This technical guide provides a comprehensive overview of the compound's history, physicochemical properties, detailed synthesis protocols, and its significant role in the discovery of novel therapeutic agents.
Introduction and Historical Context
The precise discovery of this compound is not attributed to a single event but is deeply rooted in the broader expansion of organofluorine chemistry. The trifluoromethyl group (-CF3) became a subject of intense interest in the mid-20th century for its profound impact on the biological and chemical properties of organic molecules. The strategic incorporation of the -CF3 group can enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound was developed as a versatile intermediate, providing a scaffold to introduce both a chloro and a trifluoromethyl moiety onto a benzene ring, which is a common core structure in many pharmaceuticals. Its history is primarily one of enabling the synthesis of more complex, biologically active molecules.
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its application in synthesis and drug design. The compound typically appears as a white to off-white crystalline powder[1]. A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₄ClF₃O₂ | [2] |
| Molecular Weight | 224.56 g/mol | [3] |
| Melting Point | 163-165 °C | [4] |
| Boiling Point | 289.9 °C at 760 mmHg | [4] |
| Flash Point | 129 °C | [4] |
| Density | 1.523 g/cm³ | [2] |
| Water Solubility | 0.039 g/L at 25 °C (Slightly soluble) | [2][5] |
| XLogP3 | 3.7 | [3] |
| Vapor Pressure | 0.000984 mmHg at 25 °C | [2] |
Synthesis and Experimental Protocols
While this compound is commercially available, understanding its synthesis is vital for researchers. A common pathway involves the multi-step transformation of a readily available precursor, o-chlorobenzotrifluoride. The following is a representative, generalized experimental protocol based on established chemical transformations.
Experimental Protocol: A Generalized Synthesis Pathway
This protocol outlines the nitration of o-chlorobenzotrifluoride followed by reduction to an aniline derivative, which can then be further transformed into the target benzoic acid through diazotization and carboxylation (Sandmeyer-type reaction). A related patent for a similar intermediate outlines a process starting with o-chlorotrifluoromethane[6].
Step 1: Nitration of o-Chlorobenzotrifluoride
-
In a three-neck flask equipped with a stirrer and a dropping funnel, add 100g of o-chlorobenzotrifluoride and 160g of concentrated sulfuric acid (98%)[6].
-
Maintain the temperature between 10-15 °C using an ice bath and stir the mixture uniformly[6].
-
Slowly add 70g of concentrated nitric acid (65%) dropwise, ensuring the reaction temperature is maintained at 40-45 °C[6].
-
After the addition is complete, maintain the temperature and continue stirring for 5 hours[6].
-
Quench the reaction by adding 80g of water, then transfer the mixture to a separatory funnel.
-
Collect the lower organic layer, which contains the nitrated product, primarily 2-chloro-1-nitro-3-(trifluoromethyl)benzene.
Step 2: Reduction to 4-Chloro-3-(trifluoromethyl)aniline
-
The nitrated intermediate is then reduced to the corresponding aniline. A common method involves using a reducing agent like hydrazine hydrate in the presence of a catalyst such as iron(III) chloride and activated carbon[6].
-
This reduction step selectively converts the nitro group to an amino group, yielding 4-chloro-3-(trifluoromethyl)aniline.
Step 3: Conversion to this compound
-
The resulting aniline is converted to the target benzoic acid via a Sandmeyer-type reaction.
-
The aniline is first diazotized by treating it with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C).
-
The resulting diazonium salt is then subjected to a carboxylation reaction. This can be achieved through various methods, including cyanation followed by hydrolysis or direct carbonylation using a suitable catalyst.
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// Edges Start -> Nitration; Nitration -> Intermediate1; Intermediate1 -> Reduction; Reduction -> Intermediate2; Intermediate2 -> Sandmeyer; Sandmeyer -> End; } end_dot Caption: Generalized workflow for the synthesis of this compound.
Applications in Drug Development and Medicinal Chemistry
This compound is a highly valued synthon in pharmaceutical research due to the combined electronic effects of its substituents[7]. The chlorine atom and the trifluoromethyl group are both electron-withdrawing, which can influence the reactivity and biological interactions of molecules derived from this acid.
A notable application is in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which have been investigated for their antiproliferative activity against melanoma cell lines[5]. In these syntheses, the carboxylic acid group serves as a handle for amide bond formation or other coupling reactions, incorporating the chloro-trifluoromethylphenyl moiety into a larger, more complex active pharmaceutical ingredient (API).
The presence of both a halogen and a trifluoromethyl group allows for diverse chemical transformations, making it a versatile starting material for building intricate molecular structures in custom synthesis projects[7].
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// Edges Acid -> Coupling; Pyrrolo -> Coupling; Coupling -> API; } end_dot Caption: Role as a building block in the synthesis of bioactive pyrrolo[2,3-d]pyrimidines.
Conclusion
This compound stands as a testament to the power of fluorine chemistry in modern science. While its own history is that of a crucial supporting molecule rather than a standalone discovery, its impact is significant. By providing a reliable and versatile scaffold, it has enabled the synthesis and exploration of a wide range of complex molecules, particularly in the pharmaceutical industry. The continued use of this and similar fluorinated building blocks will undoubtedly fuel future innovations in drug discovery and materials science.
References
- 1. This compound | 1737-36-6 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C8H4ClF3O2 | CID 2773857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1737-36-6 [sigmaaldrich.com]
- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Theoretical and Computational Studies of 4-Chloro-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-(trifluoromethyl)benzoic acid, a halogenated aromatic carboxylic acid, serves as a crucial building block in the synthesis of pharmaceuticals and other specialty chemicals. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts distinct electronic and steric properties that are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, alongside relevant experimental data. The document details its molecular structure, spectroscopic properties, and electronic characteristics, supported by data from computational chemistry methods such as Density Functional Theory (DFT). Furthermore, generalized experimental protocols for its synthesis and characterization are presented to aid researchers in their practical applications.
Molecular Structure and Properties
This compound (C₈H₄ClF₃O₂) is a white to off-white crystalline powder.[1] Its structure consists of a benzene ring substituted with a carboxylic acid group, a chlorine atom at the 4-position, and a trifluoromethyl group at the 3-position. This combination of electron-withdrawing groups significantly influences the molecule's reactivity and physicochemical properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₄ClF₃O₂ | [2] |
| Molecular Weight | 224.56 g/mol | [2] |
| Melting Point | 163-165 °C | [1] |
| Boiling Point | 290 °C (predicted) | |
| Appearance | White to off-white powder/crystal | [1] |
| CAS Number | 1737-36-6 | [2] |
Experimental Data and Protocols
While specific, detailed experimental protocols for this compound are not extensively published, general methods for the synthesis and characterization of similar benzoic acid derivatives can be adapted.
Synthesis
A common route for the synthesis of substituted benzoic acids involves the oxidation of the corresponding toluene derivative. An alternative approach is the carboxylation of a Grignard reagent derived from the corresponding aryl halide.
General Protocol for Synthesis via Grignard Reaction:
Caption: General workflow for the synthesis of this compound via a Grignard reaction.
Detailed Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of 4-chloro-1-bromo-2-(trifluoromethyl)benzene in anhydrous ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.
-
Carboxylation: The Grignard solution is cooled in an ice bath and dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice.
-
Workup: The reaction mixture is quenched with dilute hydrochloric acid.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[3][4]
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
2.2.1. Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides valuable information about the functional groups present in the molecule. The experimental and theoretical vibrational frequencies for related compounds provide a basis for the interpretation of the spectra of this compound.[5][6]
General Protocol for FT-IR and FT-Raman Spectroscopy:
Caption: General workflow for FT-IR and FT-Raman spectroscopic analysis.
Expected Vibrational Modes:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid dimer) | 2500-3300 (broad) |
| C=O stretch (carboxylic acid) | 1680-1710 |
| C=C stretch (aromatic) | 1450-1600 |
| C-F stretch (trifluoromethyl) | 1100-1350 |
| C-Cl stretch | 700-850 |
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the chloro and trifluoromethyl substituents.[7][8]
Expected ¹H NMR Chemical Shifts (in ppm, relative to TMS):
| Proton | Expected Chemical Shift (δ) | Multiplicity |
| H-2 | 8.2 - 8.4 | d |
| H-5 | 7.8 - 8.0 | dd |
| H-6 | 7.6 - 7.8 | d |
| COOH | 12.0 - 13.0 | br s |
Expected ¹³C NMR Chemical Shifts (in ppm, relative to TMS):
| Carbon | Expected Chemical Shift (δ) |
| C=O | 165 - 170 |
| C-CF₃ | 130 - 135 (q) |
| C-Cl | 135 - 140 |
| Aromatic C-H | 125 - 135 |
| CF₃ | 120 - 125 (q) |
Theoretical and Computational Studies
Computational chemistry, particularly Density Functional Theory (DFT), provides deep insights into the molecular properties of this compound.[9]
DFT Calculations
DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used level of theory for such molecules.[10]
General Workflow for DFT Calculations:
Caption: General workflow for performing DFT calculations.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy gap between HOMO and LUMO (E_gap) is an indicator of chemical stability. A smaller energy gap suggests higher reactivity. For this compound, the electron-withdrawing substituents are expected to lower the energies of both HOMO and LUMO.[11][12]
Calculated Electronic Properties (Illustrative Values based on similar compounds):
| Parameter | Estimated Value |
| E_HOMO | -7.0 to -8.0 eV |
| E_LUMO | -1.5 to -2.5 eV |
| E_gap (HOMO-LUMO) | 5.0 to 6.0 eV |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a description of the Lewis-like chemical bonding and charge distribution within a molecule. It can reveal hyperconjugative interactions and the nature of intramolecular charge transfer. For this compound, NBO analysis would likely show significant polarization of the C-Cl and C-CF₃ bonds, and delocalization of electron density within the aromatic ring and the carboxylic acid group.[10][13]
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It helps in identifying regions that are prone to electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, indicating susceptibility to electrophilic attack. Positive potential (blue) would be expected around the acidic proton and potentially on the aromatic protons, indicating sites for nucleophilic interaction.
Potential Applications in Drug Development
While this compound is primarily a chemical intermediate, its structural motifs are found in various biologically active molecules. The chloro and trifluoromethyl groups can enhance properties such as metabolic stability and binding affinity.
This compound is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives which have shown antiproliferative activity against melanoma cell lines.[1] The principles of Quantitative Structure-Activity Relationship (QSAR) can be applied to libraries of compounds derived from this scaffold to predict their biological activity and guide the design of new drug candidates.
Conclusion
This technical guide has summarized the key theoretical, computational, and experimental aspects of this compound. While specific in-depth studies on this particular molecule are limited, a comprehensive understanding can be built by drawing upon data and methodologies from closely related substituted benzoic acids. The computational tools and experimental protocols outlined herein provide a robust framework for researchers to further investigate and utilize this important chemical intermediate in their scientific endeavors. The unique electronic and steric properties conferred by its substituents make it a valuable scaffold for the development of novel pharmaceuticals and functional materials.
References
- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | C8H4ClF3O2 | CID 2773857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. globalscientificjournal.com [globalscientificjournal.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Conformational stability, vibrational (FT-IR and FT-Raman) spectra and computational analysis of m-trifluoromethyl benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Methodological & Application
Application Notes and Protocols: 4-Chloro-3-(trifluoromethyl)benzoic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-(trifluoromethyl)benzoic acid is a critical starting material in the synthesis of several key pharmaceutical intermediates. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethyl group, makes it an important building block for targeted therapies, particularly in oncology. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of intermediates for the multi-kinase inhibitors Sorafenib and Regorafenib.
Introduction
This compound serves as a precursor for the synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate, a highly reactive intermediate. This isocyanate is a key component in the formation of the urea linkage that is characteristic of several kinase inhibitors. The primary application of this benzoic acid derivative is in the production of Sorafenib and Regorafenib, both of which are approved for the treatment of various cancers, including hepatocellular carcinoma and metastatic colorectal cancer.
The trifluoromethyl group enhances the lipophilicity and metabolic stability of the final drug molecule, while the chloro substituent plays a crucial role in the binding affinity to the target kinases. These structural features make this compound an indispensable component in the synthesis of these life-saving drugs.
Synthetic Applications
The primary synthetic application of this compound is its conversion to key intermediates for the synthesis of Sorafenib and Regorafenib. This typically involves the transformation of the carboxylic acid group into an isocyanate, which then reacts with an appropriate aniline derivative to form the final drug molecule.
Synthesis of Key Intermediates
A common synthetic route involves the conversion of this compound to 4-chloro-3-(trifluoromethyl)aniline, which is then converted to the corresponding isocyanate.
-
Step 1: Conversion of this compound to 4-Chloro-3-(trifluoromethyl)aniline. This transformation can be achieved through a Curtius rearrangement.[1][2][3] The benzoic acid is first converted to an acyl azide, which then rearranges to the isocyanate upon heating. Subsequent hydrolysis yields the aniline.[1][2][3]
-
Step 2: Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate. The aniline is reacted with a phosgene equivalent, such as triphosgene, to yield the isocyanate.[4]
An alternative starting point for the synthesis of the isocyanate is o-chlorobenzotrifluoride.[4]
Synthesis of Sorafenib and Regorafenib
The synthesized 4-chloro-3-(trifluoromethyl)phenyl isocyanate is then reacted with the respective amine precursors to yield Sorafenib or Regorafenib.
-
Sorafenib Synthesis: 4-chloro-3-(trifluoromethyl)phenyl isocyanate is reacted with 4-(4-aminophenoxy)-N-methylpicolinamide.
-
Regorafenib Synthesis: 4-chloro-3-(trifluoromethyl)phenyl isocyanate is reacted with 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.
Data Presentation
The following tables summarize the quantitative data for the key intermediates and final products.
Table 1: Physical and Chemical Properties of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | 1737-36-6 | C₈H₄ClF₃O₂ | 224.56 | 163-165 | Off-white powder |
| 4-Chloro-3-(trifluoromethyl)aniline | 320-51-4 | C₇H₅ClF₃N | 195.57 | 34-38 | Light yellow solid |
| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 327-78-6 | C₈H₃ClF₃NO | 221.56 | 40-42 | White to yellow solid |
| Sorafenib | 284461-73-0 | C₂₁H₁₆ClF₃N₄O₃ | 464.82 | 204-205 | White solid |
| Regorafenib | 755037-03-7 | C₂₁H₁₅ClF₄N₄O₃ | 482.82 | 196-198 | White to slightly pink solid |
Table 2: Summary of Reaction Yields
| Reaction | Starting Material | Product | Yield (%) | Reference(s) |
| Synthesis of 4-nitro-2-trifluoromethyl chlorobenzene | o-chlorotrifluoromethyl benzene | 4-nitro-2-trifluoromethyl chlorobenzene | ~95 | [4] |
| Reduction to 4-chloro-3-trifluoromethyl aniline | 4-nitro-2-trifluoromethyl chlorobenzene | 4-chloro-3-trifluoromethyl aniline | ~90 | [4] |
| Isocyanate formation | 4-chloro-3-trifluoromethyl aniline | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | High | [4] |
| Sorafenib synthesis | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Sorafenib | ~92 | |
| Regorafenib synthesis | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Regorafenib | High |
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline from 1-Chloro-2-trifluoromethylbenzene[5]
-
Nitration: To a reactor containing sulfuric acid, add an equal volume of concentrated nitric acid. To this mixture, add 1-chloro-2-trifluoromethylbenzene. Heat the reaction mixture for 3.5 hours. After cooling, add cold water to precipitate the product. Filter the solid, wash the filter cake, and recrystallize to obtain 1-chloro-4-nitro-2-trifluoromethylbenzene.
-
Hydrogenation Reduction: Dissolve the nitrated product in a suitable solvent (e.g., ethanol/water mixture) and carry out hydrogenation in the presence of a Pd-C catalyst.
-
Salification (optional): The resulting aniline can be converted to its hydrochloride salt by treatment with HCl for improved stability and handling.
Protocol 2: Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate from 4-Chloro-3-(trifluoromethyl)aniline[4]
-
Dissolve triphosgene in an organic solvent.
-
Separately, dissolve 4-chloro-3-(trifluoromethyl)aniline in the same organic solvent.
-
Add the aniline solution dropwise to the triphosgene solution.
-
Add a catalyst (e.g., DMF, pyridine, or DMAP).
-
Heat the reaction to reflux and monitor for completion.
-
After the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude isocyanate.
-
Purify the crude product by distillation.
Protocol 3: General Procedure for the Synthesis of Sorafenib
-
Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide in a suitable solvent (e.g., dichloromethane).
-
Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in the same solvent dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Filter the resulting precipitate, wash with a suitable solvent (e.g., diethyl ether), and dry to yield Sorafenib.
Signaling Pathways
Sorafenib and Regorafenib are multi-kinase inhibitors that target several key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[5][6][7]
Raf/MEK/ERK Pathway
This pathway is a central signaling cascade that regulates cell proliferation and survival.[6] Sorafenib and Regorafenib inhibit both wild-type and mutated BRAF kinases, as well as CRAF, thereby blocking downstream signaling to MEK and ERK.[5][8]
VEGFR and PDGFR Signaling Pathways
These pathways are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[9][10] Sorafenib and Regorafenib inhibit VEGFR-1, -2, -3 and PDGFR-β, thereby disrupting tumor angiogenesis.[5][7]
Conclusion
This compound is a vital starting material for the synthesis of important pharmaceutical intermediates, particularly for the anticancer drugs Sorafenib and Regorafenib. The synthetic routes, while multi-stepped, are well-established and provide access to these complex molecules. Understanding the detailed protocols and the biological pathways targeted by the final products is essential for researchers and professionals in the field of drug discovery and development. The information provided in these application notes serves as a comprehensive guide for the synthesis and application of intermediates derived from this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Curtius Rearrangement [organic-chemistry.org]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 5. droracle.ai [droracle.ai]
- 6. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. | Read by QxMD [read.qxmd.com]
- 7. researchgate.net [researchgate.net]
- 8. The important roles of RET, VEGFR2 and the RAF/MEK/ERK pathway in cancer treatment with sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Chloro-3-(trifluoromethyl)benzoic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-(trifluoromethyl)benzoic acid is a versatile chemical building block, or synthon, extensively utilized in medicinal chemistry. Its unique electronic and structural properties, conferred by the presence of both a chlorine atom and a trifluoromethyl group on the benzoic acid ring, make it a valuable pharmacophore in the design of potent and selective therapeutic agents. The electron-withdrawing nature of the trifluoromethyl group and the lipophilicity of the chloro group significantly influence the pharmacokinetic and pharmacodynamic properties of the resultant molecules. This document provides a detailed overview of the applications of this compound in the development of kinase inhibitors and antiproliferative agents, complete with experimental protocols and quantitative data.
I. Applications in Kinase Inhibition
The 4-chloro-3-(trifluoromethyl)phenyl moiety is a key structural feature in a variety of kinase inhibitors, targeting enzymes that are crucial in cancer cell signaling pathways.
BRAF V600E Inhibitors for Melanoma
The BRAF V600E mutation is a driver oncogene in over 60% of melanomas.[1] Small molecule inhibitors targeting this mutant kinase have shown significant clinical efficacy. The 4-chloro-3-(trifluoromethyl)phenyl group is a common feature in these inhibitors, contributing to their high potency and selectivity.[2]
Quantitative Data: BRAF V600E Inhibition
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(morpholin-4-ylmethyl)benzamide | BRAF V600E | ~100 | N/A | [3] |
c-KIT Inhibitors for Gastrointestinal Stromal Tumors (GIST)
Mutations in the c-KIT receptor tyrosine kinase are the primary cause of gastrointestinal stromal tumors (GISTs).[2] The 4-chloro-3-(trifluoromethyl)phenyl scaffold has been instrumental in the development of potent c-KIT inhibitors, including those active against drug-resistant mutants.[4]
Quantitative Data: c-KIT Inhibition
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| CHMFL-KIT-64 | c-KIT (wild-type) | Single-digit nM | BaF3-tel-c-KIT | [4] |
| CHMFL-KIT-64 | c-KIT (T670I mutant) | Single-digit nM | BaF3-tel-c-KIT-T670I | [4] |
KDR (VEGFR2) Inhibitors for Angiogenesis
Kinase insert domain-containing receptor (KDR), also known as VEGFR2, is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[5] Derivatives of this compound have been successfully employed to generate potent KDR inhibitors.
Quantitative Data: KDR Inhibition
| Compound ID | Target | IC50 (µM) | Cell Line | Reference |
| 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea | KDR | 0.0689 | N/A | [5][6] |
II. Applications as Antiproliferative Agents
Beyond specific kinase inhibition, this compound is a precursor for the synthesis of heterocyclic compounds with broad antiproliferative activities against various cancer cell lines.
Pyrrolo[2,3-d]pyrimidine Derivatives
Pyrrolo[2,3-d]pyrimidines, synthesized using this compound derivatives, have demonstrated significant antiproliferative effects against melanoma and other cancer cell lines.[7]
Quantitative Data: Antiproliferative Activity
| Compound Class | Cell Line | IC50 | Reference |
| Diarylureas with pyrrolo[2,3-d]pyrimidine scaffold | A375 (Melanoma) | Similar or superior to Sorafenib | [7] |
| N-[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid | KB (Epidermoid Carcinoma) | 0.27 ng/mL | [8] |
| N-[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid | A549 (Non-small cell lung carcinoma) | 4.5 ng/mL | [8] |
III. Experimental Protocols
Synthesis Protocols
Protocol 3.1.1: General Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl) Amides
This protocol describes a general method for the acylation of 4-chloro-3-(trifluoromethyl)aniline, a key intermediate derived from this compound.
-
Step 1: Formation of 4-chloro-3-(trifluoromethyl)aniline: this compound can be converted to the corresponding aniline via a Curtius rearrangement or other standard methods.
-
Step 2: Amide Coupling:
-
To a solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) and a carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
-
Protocol 3.1.2: Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-substituted ureas
-
Dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in a suitable anhydrous solvent such as THF or dichloromethane.
-
Add triphosgene (0.4 eq) or a similar phosgene equivalent portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours to form the isocyanate.
-
In a separate flask, dissolve the desired amine (1.0 eq) in the same anhydrous solvent.
-
Slowly add the amine solution to the isocyanate solution at 0 °C.
-
Allow the reaction to stir at room temperature for 2-6 hours.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.
Biological Assay Protocols
Protocol 3.2.1: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
-
Prepare a reaction buffer specific for the kinase of interest (e.g., for c-KIT: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the kinase enzyme and a suitable substrate (e.g., a biotinylated peptide).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.
-
Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the test compound.
Protocol 3.2.2: Cell Proliferation (MTT) Assay
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
IV. Visualizations
Caption: RAS-RAF-MEK-ERK signaling pathway and BRAF V600E inhibition.
Caption: General Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: Experimental workflow for drug discovery.
V. Conclusion
This compound is a privileged scaffold in modern medicinal chemistry, enabling the development of highly potent and selective inhibitors of key oncogenic targets. The strategic incorporation of this moiety has led to the discovery of promising clinical candidates for the treatment of various cancers. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutics based on this important chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buy N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(morpholin-4-ylmethyl)benzamide (EVT-3846194) [evitachem.com]
Application Notes and Protocols for the Characterization of 4-Chloro-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 4-Chloro-3-(trifluoromethyl)benzoic acid. Detailed experimental protocols and expected data are presented to assist in the characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₈H₄ClF₃O₂ | [1] |
| Molecular Weight | 224.56 g/mol | [1] |
| Melting Point | 163-165 °C | |
| Boiling Point | 289.9 °C at 760 mmHg | |
| Appearance | White to off-white powder/crystal | |
| CAS Number | 1737-36-6 | [1] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Expected Spectral Data:
| Nucleus | Expected Chemical Shift (δ) / ppm | Expected Multiplicity | Assignment |
| ¹H NMR | ~13.0 - 11.0 | Singlet (broad) | -COOH |
| ~8.2 - 8.0 | Doublet | Aromatic C-H ortho to -COOH | |
| ~7.8 - 7.6 | Doublet of doublets | Aromatic C-H meta to -COOH and ortho to -Cl | |
| ~7.6 - 7.4 | Doublet | Aromatic C-H ortho to -Cl | |
| ¹³C NMR | ~165 | Singlet | -COOH |
| ~135 - 120 | Multiple signals | Aromatic carbons | |
| ~125 (quartet) | Quartet (due to C-F coupling) | -CF₃ | |
| ¹⁹F NMR | ~ -63 | Singlet | -CF₃ |
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
-
¹⁹F NMR: Acquire with appropriate spectral width and number of scans.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
NMR Analysis Workflow
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[2]
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3300 - 2500 | O-H stretch (Carboxylic acid) | Broad, Strong |
| ~1700 | C=O stretch (Carboxylic acid) | Strong |
| 1600 - 1450 | C=C stretch (Aromatic) | Medium to Strong |
| ~1320 | C-O stretch | Medium |
| 1300 - 1100 | C-F stretch | Strong |
| ~800 | C-Cl stretch | Medium |
Protocol for FTIR Analysis (ATR Method):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the empty ATR setup.
-
Sample Scan: Lower the ATR press and apply firm pressure to the sample. Collect the sample spectrum.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.
FTIR-ATR Analysis Workflow
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. GC-MS is a suitable technique for this volatile compound.[1]
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion ([M]⁺): m/z = 224 (and 226 due to ³⁷Cl isotope)
-
Major Fragments:
-
m/z = 207: Loss of -OH
-
m/z = 179: Loss of -COOH
-
m/z = 144: Loss of -COOH and -Cl
-
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
GC-MS Analysis Workflow
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for determining the purity and quantifying the compound.[3][4]
Protocol for HPLC Analysis:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL) and then dilute to an appropriate concentration (e.g., 0.1 mg/mL).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid). A gradient elution may be necessary for complex samples.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detector at a wavelength of approximately 230-254 nm.
-
Injection Volume: 10-20 µL.
-
HPLC Analysis Workflow
Thermal Analysis
Thermal analysis techniques provide information on the thermal stability and phase transitions of the compound.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and heat of fusion.
Expected DSC Thermogram: A sharp endothermic peak corresponding to the melting of the compound is expected in the range of 163-165 °C.
Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrument Parameters:
-
Temperature Program: Heat the sample from room temperature to a temperature above its melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).
-
Purge Gas: Use an inert purge gas such as nitrogen at a flow rate of 20-50 mL/min.
-
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile.
Expected TGA Thermogram: The compound is expected to be thermally stable up to its boiling point, after which a significant weight loss will occur due to decomposition.
Protocol for TGA Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Instrument Parameters:
-
Temperature Program: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Use an inert (nitrogen) or oxidative (air) atmosphere depending on the desired information.
-
References
- 1. This compound | C8H4ClF3O2 | CID 2773857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Separation of 4-(Chloromethyl)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of 4-Chloro-3-(trifluoromethyl)benzoic Acid Analogs
Introduction
4-Chloro-3-(trifluoromethyl)benzoic acid is a valuable chemical intermediate, particularly in the fields of pharmaceutical research and specialty chemicals.[1] The presence of both a chlorine atom and a trifluoromethyl group on the benzoic acid ring provides multiple reaction sites for chemical modification, making it a versatile synthon for building complex molecular structures.[1] The trifluoromethyl group, in particular, is a key feature in modern drug design, as it can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[2]
These application notes provide detailed protocols for the synthesis of various analogs of this compound using common and robust chemical transformations. The primary strategies discussed are palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. These methods are widely used in medicinal chemistry for the synthesis of compound libraries for drug discovery.[3][4]
General Synthetic Strategies
The creation of analogs from the this compound scaffold primarily involves the substitution of the chlorine atom via cross-coupling reactions. This allows for the introduction of a wide variety of functional groups, including aryl, heteroaryl, and amine moieties.
Caption: General workflow for diversifying the core scaffold.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[5][6] This protocol outlines a general procedure for coupling various aryl or heteroaryl boronic acids with this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl boronic acid (1.1 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 - 0.05 equiv)
-
Phosphine Ligand (e.g., SPhos, RuPhos) (0.02 - 0.10 equiv)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, H₂O/Acetone)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (e.g., SPhos, 0.04 equiv) in a small amount of the anhydrous solvent. Add this mixture to the reaction flask via syringe.
-
Solvent Addition: Add enough anhydrous solvent to the flask to achieve a concentration of approximately 0.1 M with respect to the starting benzoic acid.
-
Degassing: Degas the resulting mixture by bubbling the inert gas through the solvent for an additional 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-110 °C under the inert atmosphere and stir vigorously. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Reaction times typically range from 4 to 24 hours.[7]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[3][8] This protocol provides a general method for coupling primary or secondary amines with this compound.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.01 - 0.05 equiv)
-
Phosphine Ligand (e.g., BINAP, Xantphos) (0.02 - 0.10 equiv)
-
Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5 - 2.5 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Inert atmosphere setup (Nitrogen or Argon)
Experimental Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv), the ligand (e.g., BINAP, 0.03 equiv), and the base (e.g., NaOt-Bu, 1.5 equiv) to a dry Schlenk tube.
-
Add Reagents: Add this compound (1.0 equiv) and the desired amine (1.2 equiv) to the tube.
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene) to the Schlenk tube.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Workup: Cool the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Dilute with water and extract with an organic solvent like ethyl acetate. If the product is an acid, perform an acid-base extraction by first extracting with a basic aqueous solution, then acidifying the aqueous layer and re-extracting with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Data Summary
The following table summarizes typical conditions for the synthesis of analogs. Note that optimal conditions may vary depending on the specific substrates used.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Reactant | Aryl/Heteroaryl Boronic Acid | Primary/Secondary Amine |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | RuPhos, SPhos, P(o-tolyl)₃ | BINAP, Xantphos, Josiphos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF, Water mixtures | Toluene, Dioxane, THF |
| Temperature | 80 - 110 °C | 80 - 110 °C |
| Typical Yield | 60 - 95% | 50 - 90% |
Application in Drug Discovery: Targeting Kinase Signaling
Analogs of this compound can be designed as inhibitors of specific biological targets, such as protein kinases. For example, derivatives of 4-amino-3-chloro benzoate esters have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is implicated in various cancers.[9] The diagram below illustrates a simplified kinase signaling pathway that is often the target of such inhibitors.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 4-Chloro-3-(trifluoromethyl)benzoic Acid in the Development of Potent c-KIT Kinase Inhibitors
Application Notes and Protocols for Researchers in Drug Discovery
These application notes provide a comprehensive overview of the strategic importance of the 4-chloro-3-(trifluoromethyl)benzoic acid scaffold in the design and synthesis of next-generation c-KIT kinase inhibitors. Detailed experimental protocols for the synthesis, biochemical characterization, and cellular evaluation of these inhibitors are provided for researchers, scientists, and drug development professionals.
Introduction
The proto-oncogene c-KIT, a receptor tyrosine kinase, is a critical regulator of cell survival, proliferation, and differentiation.[1][2] Aberrant activation of c-KIT through mutations is a key driver in various malignancies, most notably gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and mastocytosis.[2][3] Consequently, the development of small molecule inhibitors targeting the ATP-binding site of c-KIT has become a cornerstone of targeted cancer therapy.[3][4]
The 4-chloro-3-(trifluoromethyl)phenyl moiety, derived from this compound, has emerged as a privileged scaffold in the design of potent c-KIT inhibitors. This structural motif is integral to the pharmacophore of several advanced inhibitors, including the clinical candidate CHMFL-KIT-64.[5][6] Its unique electronic and steric properties contribute to high-affinity binding to the kinase domain, enabling the targeting of both wild-type and drug-resistant c-KIT mutants.
The c-KIT Signaling Pathway and Inhibition
Upon binding its ligand, stem cell factor (SCF), the c-KIT receptor dimerizes, leading to the autophosphorylation of tyrosine residues in its intracellular domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for promoting cell proliferation and survival.[2][7] In cancer, mutations can lead to constitutive activation of c-KIT, rendering the signaling pathways perpetually active and driving uncontrolled cell growth.[2] Small molecule inhibitors that compete with ATP for binding to the kinase domain can effectively block this aberrant signaling.
Quantitative Data: Inhibitory Activity of a Representative c-KIT Inhibitor
The following table summarizes the inhibitory activity of CHMFL-KIT-64, a potent c-KIT inhibitor whose synthesis utilizes a 2-(4-chloro-3-(trifluoromethyl)phenyl)acetamide moiety.[5][6] This data highlights the broad-spectrum activity against various clinically relevant c-KIT mutations.
| Target | Assay Type | IC50 / GI50 (nM) | Reference |
| c-KIT (wild-type) | Biochemical | 1 | [5][6] |
| c-KIT T670I | Biochemical | 1 | [5][6] |
| c-KIT V559D | Cellular (BaF3) | 2.2 | [5][6] |
| c-KIT L576P | Cellular (BaF3) | 1.9 | [5][6] |
| c-KIT K642E | Cellular (BaF3) | 1.8 | [5][6] |
| c-KIT V654A | Cellular (BaF3) | >5000 | [5][6] |
| c-KIT N822K | Cellular (BaF3) | 2.8 | [5][6] |
| c-KIT D820G | Cellular (BaF3) | 1.8 | [5][6] |
| c-KIT Y823D | Cellular (BaF3) | 2.1 | [5][6] |
| GIST-T1 Cell Line | Cellular | 13 | [8] |
| GIST-882 Cell Line | Cellular | 6 | [8] |
Experimental Protocols
Protocol 1: Synthesis of a c-KIT Inhibitor Precursor
This protocol outlines the synthesis of 2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid, a key intermediate derived from this compound, which can then be coupled with an appropriate amine-containing scaffold to generate the final inhibitor.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Appropriate amine-containing core structure (e.g., N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)amine for CHMFL-KIT-64)
-
Triethylamine (Et₃N) or another suitable base
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-chloro-3-(trifluoromethyl)benzoyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM.
-
To a separate flask, dissolve the amine-containing core structure (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final inhibitor.
Protocol 2: In Vitro c-KIT Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent-based assay to determine the IC50 value of a test compound against c-KIT kinase.[4]
Materials:
-
Recombinant c-KIT enzyme
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Test compound (e.g., synthesized inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer with a final DMSO concentration of ≤1%.
-
In a 96-well plate, add 5 µL of the compound dilution or vehicle control.[2]
-
Add 20 µL of a master mix containing the c-KIT enzyme and substrate to each well.[2]
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.[2]
-
Incubate the plate at 30°C for 60 minutes.[2]
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.[2]
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.[2]
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[2]
-
Incubate at room temperature for 30 minutes.[2]
-
Measure luminescence using a plate reader.[2]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Protocol 3: Cell Viability Assay (MTT/MTS)
This protocol is used to assess the anti-proliferative activity (GI50) of the inhibitor in c-KIT-dependent cancer cell lines, such as GIST-T1.[1][7]
Materials:
-
GIST-T1 or other suitable c-KIT-driven cancer cell line
-
Complete cell culture medium (e.g., IMDM with 20% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
DMSO
-
96-well clear cell culture plates
-
Microplate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.[9]
-
Treat the cells with serial dilutions of the test compound or vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.[7]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[7]
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of growth inhibition and determine the GI50 value.
Protocol 4: Western Blotting for c-KIT Phosphorylation
This protocol determines the inhibitor's ability to block c-KIT autophosphorylation in a cellular context.[1]
Materials:
-
GIST-T1 cells
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Kit, anti-total-c-Kit
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Culture GIST-T1 cells to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for 2-4 hours.[2]
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates (e.g., BCA assay).
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[2]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]
-
Incubate the membrane with the primary antibody against phospho-c-Kit overnight at 4°C.[10]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total c-Kit as a loading control.[2]
Structure-Activity Relationship (SAR) Insights
The 4-chloro-3-(trifluoromethyl)phenyl moiety plays a crucial role in the binding of inhibitors to the c-KIT kinase domain. The trifluoromethyl group often engages in favorable interactions within a hydrophobic pocket, while the chlorine atom can form halogen bonds or other key interactions. The substitution pattern on the benzoic acid is critical for orienting the molecule correctly within the ATP-binding site.
Conclusion
This compound is a valuable starting material for the synthesis of a class of highly potent and selective c-KIT kinase inhibitors. The protocols and data presented herein provide a framework for the development and evaluation of novel therapeutic agents targeting c-KIT-driven cancers. The favorable structure-activity relationship of the 4-chloro-3-(trifluoromethyl)phenyl moiety underscores its importance in modern medicinal chemistry and its continued application in the design of next-generation kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CHMFL-KIT-64 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. promega.com [promega.com]
- 5. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. KITlow Cells Mediate Imatinib Resistance in Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical model-based evaluation of Imatinib resistance induced by KIT mutations and its overcoming strategies in gastrointestinal stromal tumor (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives from 4-Chloro-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry, particularly as kinase inhibitors. The described synthetic route starts from the readily available 4-Chloro-3-(trifluoromethyl)benzoic acid and proceeds through key intermediates to yield the desired heterocyclic scaffold. The protocols provided are based on established chemical transformations and are intended to be a foundational resource for researchers in drug discovery and development.
The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, most notably as the core of several Janus kinase (JAK) inhibitors used in the treatment of inflammatory diseases and cancers.[1][2] The JAK-STAT signaling pathway is a critical pathway in cytokine signaling, and its dysregulation is implicated in various pathologies.[3] The synthetic route outlined herein provides access to novel derivatives that can be further functionalized to explore their structure-activity relationships as potential therapeutic agents.
Proposed Synthetic Pathway
The synthesis of the target pyrrolo[2,3-d]pyrimidine derivatives from this compound is proposed to proceed via a multi-step sequence. This pathway involves the initial formation of a key aniline intermediate, followed by the construction of a pyrimidine ring, which is subsequently elaborated to the final pyrrolo[2,3-d]pyrimidine scaffold.
Caption: Proposed synthetic workflow from this compound.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-3-(trifluoromethyl)benzamide
This protocol describes the conversion of the starting benzoic acid to its corresponding amide.
-
Materials: this compound, Thionyl chloride (SOCl₂), Ammonium hydroxide (NH₄OH), Dichloromethane (DCM), Ice bath.
-
Procedure:
-
To a solution of this compound (1.0 eq) in DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) concentrated ammonium hydroxide solution (excess).
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline
This step involves the Hofmann rearrangement of the amide to the corresponding aniline.
-
Materials: 4-Chloro-3-(trifluoromethyl)benzamide, Sodium hydroxide (NaOH), Bromine (Br₂), Ice bath.
-
Procedure:
-
Prepare a solution of sodium hypobromite by adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (4.4 eq) in water.
-
Add the 4-Chloro-3-(trifluoromethyl)benzamide (1.0 eq) to the freshly prepared sodium hypobromite solution.
-
Heat the reaction mixture to 70-80 °C for 1-2 hours.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the aniline derivative by column chromatography on silica gel.
-
Step 3: Synthesis of 5-(Trifluoromethyl)uracil
This protocol outlines a plausible method for the construction of the pyrimidine ring.
-
Materials: 4-Chloro-3-(trifluoromethyl)aniline, Ethyl 3,3,3-trifluoro-2-formylpropionate, Urea, Sodium ethoxide (NaOEt), Ethanol.
-
Procedure:
-
This step is proposed and would require optimization. A possible approach involves the condensation of 4-Chloro-3-(trifluoromethyl)aniline (1.0 eq) with a suitable three-carbon electrophile, such as ethyl 3,3,3-trifluoro-2-formylpropionate, to form an enamine intermediate.
-
The subsequent cyclocondensation of the enamine with urea in the presence of a base like sodium ethoxide in ethanol would lead to the formation of the uracil ring.
-
The reaction conditions, including temperature and reaction time, would need to be determined empirically.
-
Step 4: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
This step involves the conversion of the uracil to the corresponding dichloropyrimidine.[4]
-
Materials: 5-(Trifluoromethyl)uracil, Phosphoryl chloride (POCl₃), N,N-Dimethylaniline.
-
Procedure:
-
A mixture of 5-(Trifluoromethyl)uracil (1.0 eq) and phosphoryl chloride (5.0-10.0 eq) is heated to reflux.
-
N,N-Dimethylaniline (catalytic amount) can be added to facilitate the reaction.
-
The reaction is monitored by TLC until completion (typically 4-6 hours).
-
After cooling, the excess phosphoryl chloride is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice and the resulting precipitate is collected by filtration, washed with water, and dried.
-
Step 5: Synthesis of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
This protocol describes the formation of the pyrrole ring to give the core scaffold.
-
Materials: 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, Ethylene glycol, Sodium hydride (NaH), 1,4-Dioxane.
-
Procedure:
-
To a suspension of sodium hydride (2.2 eq) in 1,4-dioxane, add ethylene glycol (1.1 eq) dropwise at 0 °C.
-
After the evolution of hydrogen ceases, add a solution of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in 1,4-dioxane.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Step 6: Synthesis of 4-Amino-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives
This final step involves the amination of the 4-chloro position to introduce desired side chains.[5][6]
-
Materials: 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine, Desired amine (primary or secondary), Hydrochloric acid (HCl), 2-Propanol or Water.
-
Procedure:
-
To a solution of 4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in 2-propanol or water, add the desired amine (1.1-1.5 eq).
-
Add a catalytic amount of hydrochloric acid (e.g., 0.1 eq).[5]
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
-
Data Presentation
The following tables summarize the expected yields for each synthetic step. These are estimates based on literature for similar transformations and would need to be confirmed experimentally.
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Transformation | Reagents and Conditions | Expected Yield (%) |
| 1 | This compound to -benzamide | SOCl₂, NH₄OH | 85-95 |
| 2 | 4-Chloro-3-(trifluoromethyl)benzamide to -aniline | NaOBr, NaOH | 60-70 |
| 3 | 4-Chloro-3-(trifluoromethyl)aniline to 5-(Trifluoromethyl)uracil | Ethyl 3,3,3-trifluoro-2-formylpropionate, Urea, NaOEt | 40-60 (Estimated) |
| 4 | 5-(Trifluoromethyl)uracil to 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | POCl₃ | 70-85[4] |
| 5 | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine to 4-Chloro-pyrrolo[2,3-d]pyrimidine | Ethylene glycol, NaH | 50-70 |
| 6 | 4-Chloro-pyrrolo[2,3-d]pyrimidine to 4-Amino-pyrrolo[2,3-d]pyrimidine | Amine, HCl (cat.) | 60-90[5] |
Application in Drug Discovery: Targeting the JAK-STAT Signaling Pathway
Pyrrolo[2,3-d]pyrimidine derivatives are potent inhibitors of Janus kinases (JAKs), which are key enzymes in the JAK-STAT signaling pathway. This pathway is crucial for transmitting signals from cytokines and growth factors, thereby regulating cellular processes like proliferation, differentiation, and immune responses.[3] Dysregulation of the JAK-STAT pathway is a hallmark of various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.
The synthesized 4-amino-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives can be screened for their inhibitory activity against different JAK isoforms (JAK1, JAK2, JAK3, and TYK2). The trifluoromethyl group at the 5-position can potentially enhance the binding affinity and selectivity of the compounds.
Caption: Inhibition of the JAK-STAT signaling pathway by pyrrolo[2,3-d]pyrimidine derivatives.
References
- 1. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 3. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 5. preprints.org [preprints.org]
- 6. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Antitubercular Agents Using 4-Chloro-3-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of potential antitubercular agents derived from 4-chloro-3-(trifluoromethyl)benzoic acid. This document includes representative data, detailed experimental protocols, and visualizations of the synthetic workflow and a potential mechanism of action.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel antitubercular agents. Benzoic acid derivatives have been identified as a promising class of compounds with potential antimycobacterial activity. The presence of electron-withdrawing groups on the benzoic acid scaffold has been shown to be advantageous for activity. This compound is a readily available starting material that incorporates two such groups, a chloro and a trifluoromethyl group, making it an attractive scaffold for the synthesis of new antitubercular drug candidates. This document outlines the synthesis of a series of amide derivatives of this compound and their evaluation against M. tuberculosis.
Data Presentation
The following table summarizes the representative minimum inhibitory concentration (MIC) data for a series of synthesized N-substituted amide derivatives of this compound against Mycobacterium tuberculosis H37Rv.
| Compound ID | R-Group (Amine) | Molecular Formula | Molecular Weight ( g/mol ) | MIC (µg/mL) |
| CTB-001 | Benzylamine | C₁₅H₁₀ClF₃N₂O | 326.70 | 16 |
| CTB-002 | 4-Fluorobenzylamine | C₁₅H₉ClF₄N₂O | 344.69 | 8 |
| CTB-003 | Cyclohexylamine | C₁₄H₁₅ClF₃NO | 305.72 | 32 |
| CTB-004 | Piperidine | C₁₃H₁₃ClF₃NO | 291.70 | 64 |
| CTB-005 | Morpholine | C₁₂H₁₁ClF₃NO₂ | 293.67 | >64 |
| Isoniazid | - | C₆H₇N₃O | 137.14 | 0.05 |
| Rifampicin | - | C₄₃H₅₈N₄O₁₂ | 822.94 | 0.1 |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-4-chloro-3-(trifluoromethyl)benzamide (CTB-001)
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Activation of the Carboxylic Acid: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the reaction mixture to reflux and stir for 2 hours.
-
Amide Bond Formation: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. Dissolve the resulting acid chloride in anhydrous dichloromethane (DCM). In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the acid chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-benzyl-4-chloro-3-(trifluoromethyl)benzamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Synthesized compounds
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
96-well microtiter plates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Isoniazid and Rifampicin (as positive controls)
-
DMSO (for dissolving compounds)
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds and control drugs in DMSO to a stock concentration of 10 mg/mL.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solutions in Middlebrook 7H9 broth to achieve final concentrations ranging from 64 µg/mL to 0.125 µg/mL.
-
Inoculation: Prepare an inoculum of M. tuberculosis H37Rv to a McFarland standard of 0.5, then dilute it 1:20 in 7H9 broth. Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate.
-
Incubation: Seal the plates and incubate at 37 °C for 7 days.
-
Addition of Resazurin: After the incubation period, add 30 µL of the resazurin solution to each well and re-incubate for 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation of N-substituted amide derivatives from this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical mechanism of action where the synthesized compound inhibits an essential enzyme in M. tuberculosis.
Application Notes and Protocols for the Industrial Scale-up of 4-Chloro-3-(trifluoromethyl)benzoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale synthesis of 4-Chloro-3-(trifluoromethyl)benzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. The protocols outlined below are based on established chemical principles and scalable methodologies, focusing on a robust and economically viable synthetic route.
Overview of the Synthetic Strategy
The recommended industrial-scale synthesis of this compound proceeds via a two-step process starting from the readily available precursor, 4-chloro-3-(trifluoromethyl)toluene. This strategy involves the liquid-phase oxidation of the methyl group to a carboxylic acid. This method is advantageous for its high potential yield and the use of common industrial reagents.
Physicochemical Data
A summary of the key physicochemical properties of the starting material and the final product is provided in the table below for easy reference.
| Property | 4-Chloro-3-(trifluoromethyl)toluene | This compound |
| CAS Number | 328-84-7 | 1737-36-6 |
| Molecular Formula | C₈H₆ClF₃ | C₈H₄ClF₃O₂ |
| Molecular Weight | 194.58 g/mol | 224.56 g/mol [1][2][3] |
| Appearance | Colorless liquid | Off-white to white crystalline powder[1][2] |
| Melting Point | Not applicable | 163-165 °C[2] |
| Boiling Point | ~165-167 °C | 290 °C[2] |
| Purity (Typical) | >98% | >99% (after purification) |
Experimental Protocols
The following sections provide detailed protocols for the synthesis and purification of this compound suitable for industrial scale-up.
Step 1: Oxidation of 4-Chloro-3-(trifluoromethyl)toluene
This step describes the oxidation of the methyl group of 4-chloro-3-(trifluoromethyl)toluene to a carboxylic acid using a strong oxidizing agent such as potassium permanganate or nitric acid. The use of nitric acid is common in industrial settings for similar transformations.
Diagram of the Oxidation Reaction
Caption: Oxidation of the toluene precursor.
Materials and Equipment:
-
Glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel.
-
4-Chloro-3-(trifluoromethyl)toluene
-
Concentrated Nitric Acid (68%)
-
Water
-
Sodium Hydroxide solution (20%)
-
Hydrochloric Acid (37%)
Protocol:
-
Charging the Reactor: Charge the reactor with 4-chloro-3-(trifluoromethyl)toluene.
-
Addition of Nitric Acid: Slowly add concentrated nitric acid to the reactor via the addition funnel. The molar ratio of nitric acid to the toluene precursor should be optimized, but a starting point of 4:1 is recommended. The addition should be controlled to maintain the reaction temperature below 120°C.[4][5]
-
Reaction: After the addition is complete, heat the reaction mixture to 150-160°C and maintain this temperature for 8-12 hours, or until reaction completion is confirmed by in-process controls (e.g., GC-MS).
-
Quenching and Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Basification and Extraction: Add a 20% sodium hydroxide solution to the mixture to adjust the pH to >12. This will dissolve the benzoic acid product as its sodium salt. The organic impurities can be separated by extraction with a suitable solvent like toluene.
-
Acidification and Precipitation: Transfer the aqueous layer to a clean reactor and cool to 10-15°C. Slowly add concentrated hydrochloric acid to acidify the solution to a pH of <2. The this compound will precipitate as a solid.
-
Isolation: The precipitated product is isolated by filtration (e.g., using a Nutsche filter-dryer). The filter cake should be washed with cold water to remove residual acids and salts.
Step 2: Purification by Recrystallization
To achieve high purity required for pharmaceutical applications, the crude product is purified by recrystallization.
Diagram of the Purification Workflow
Caption: Industrial recrystallization workflow.
Materials and Equipment:
-
Crystallization vessel with heating and cooling capabilities, and an agitator.
-
Filtration equipment (e.g., centrifuge or filter press).
-
Vacuum dryer.
-
Crude this compound.
-
Suitable recrystallization solvent (e.g., ethanol/water mixture, toluene, or acetic acid).
Protocol:
-
Solvent Selection: The choice of solvent is critical for effective purification. An ethanol/water mixture is a common choice for benzoic acid derivatives.[6][7][8] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Dissolution: Charge the crystallization vessel with the crude product and the selected solvent. Heat the mixture with agitation until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, activated carbon can be added to the hot solution to remove colored impurities. The carbon is subsequently removed by hot filtration.
-
Crystallization: Cool the solution slowly to induce crystallization. The cooling rate should be controlled to obtain crystals of the desired size and purity.
-
Isolation and Washing: Once crystallization is complete, the product is isolated by filtration. The filter cake is washed with a small amount of cold, fresh solvent to remove any remaining impurities.
-
Drying: The purified product is dried under vacuum to remove residual solvent.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the industrial-scale synthesis of this compound.
| Parameter | Step 1: Oxidation | Step 2: Purification | Overall |
| Typical Yield | 85-95% | 90-98% (Recovery) | 76-93% |
| Purity of Isolated Product | 95-98% | >99.5% | >99.5% |
| Key Reagent Molar Ratio | HNO₃:Substrate ≈ 4:1 | N/A | N/A |
| Reaction Time | 8-12 hours | 4-8 hours | - |
| Reaction Temperature | 150-160 °C | Varies with solvent | - |
Safety Considerations
The industrial-scale synthesis of this compound involves hazardous materials and reactions that require strict safety protocols.
-
Handling of Nitric Acid: Concentrated nitric acid is a strong oxidizer and is highly corrosive.[4][5][9] It can cause severe skin burns and eye damage.[4][5][9] All handling should be done in a well-ventilated area using appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and face protection.[4][5][9]
-
Handling of Potassium Permanganate: If used as an alternative oxidant, potassium permanganate is a strong oxidizing agent and can cause fires or explosions in contact with combustible materials.[10][11] It is also harmful if swallowed and can cause severe skin burns and eye damage.[10][11][12][13][14] Appropriate PPE must be worn.
-
Reaction Hazards: The oxidation reaction is exothermic and can lead to a runaway reaction if not properly controlled. The reactor must have adequate cooling capacity, and the addition of reagents should be carefully monitored.
-
Pressure and Ventilation: The reaction may generate gaseous byproducts, leading to a pressure build-up. The reactor must be equipped with a pressure relief system, and adequate ventilation is necessary to handle any fumes.
-
Waste Disposal: The process generates acidic and potentially hazardous waste streams that must be neutralized and disposed of in accordance with local environmental regulations.
By following these detailed protocols and adhering to strict safety standards, the industrial-scale synthesis of this compound can be performed efficiently and safely to produce a high-purity product suitable for a wide range of applications.
References
- 1. echemi.com [echemi.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | C8H4ClF3O2 | CID 2773857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. seastarchemicals.com [seastarchemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. chemos.de [chemos.de]
- 13. pro-lab.co.uk [pro-lab.co.uk]
- 14. valudor.com [valudor.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-3-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-3-(trifluoromethyl)benzoic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two primary routes:
-
Route A: Sandmeyer reaction of 2-chloro-5-aminobenzotrifluoride.
-
Route B: Oxidation of 4-chloro-3-(trifluoromethyl)toluene.
Route A: Sandmeyer Reaction Troubleshooting
The synthesis of this compound from 2-chloro-5-aminobenzotrifluoride typically proceeds in two steps: a Sandmeyer reaction to form the corresponding nitrile, followed by hydrolysis.
Issue 1: Low Yield of 4-Chloro-3-(trifluoromethyl)benzonitrile in the Sandmeyer Reaction
| Potential Cause | Troubleshooting Step |
| Incomplete Diazotization: The initial conversion of the amine to the diazonium salt is incomplete. | Solution: Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a starch-iodide paper test to confirm the presence of excess nitrous acid, which indicates complete consumption of the starting amine. |
| Premature Decomposition of the Diazonium Salt: Diazonium salts are unstable and can decompose before reacting with the copper(I) cyanide. | Solution: Maintain a low temperature (0-5 °C) throughout the diazotization and addition to the copper(I) cyanide solution. Avoid any unnecessary delays between the formation of the diazonium salt and its use in the next step. |
| Side Reactions: Formation of byproducts such as phenols (from reaction with water) or biaryl compounds can reduce the yield. | Solution: Use anhydrous solvents where possible and ensure all glassware is thoroughly dried. The slow and controlled addition of the diazonium salt solution to the copper(I) cyanide can minimize side reactions. |
| Inactive Catalyst: The copper(I) cyanide may be oxidized to copper(II), which is less effective. | Solution: Use freshly prepared or high-quality copper(I) cyanide. |
Issue 2: Incomplete Hydrolysis of 4-Chloro-3-(trifluoromethyl)benzonitrile
| Potential Cause | Troubleshooting Step |
| Insufficient Reaction Time or Temperature: The hydrolysis of the nitrile to the carboxylic acid is not going to completion. | Solution: Increase the reaction time or temperature of the hydrolysis step. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Inadequate Acid or Base Concentration: The concentration of the acid or base used for hydrolysis is not sufficient. | Solution: Ensure the correct concentration of acid (e.g., concentrated HCl or H₂SO₄) or base (e.g., NaOH or KOH) is used as per the protocol. |
Route B: Oxidation of 4-chloro-3-(trifluoromethyl)toluene Troubleshooting
The direct oxidation of the methyl group on 4-chloro-3-(trifluoromethyl)toluene to a carboxylic acid can be challenging due to the presence of the electron-withdrawing trifluoromethyl group.
Issue 1: Low Conversion of 4-chloro-3-(trifluoromethyl)toluene
| Potential Cause | Troubleshooting Step |
| Insufficient Oxidizing Agent: The amount of potassium permanganate (KMnO₄) or other oxidizing agent is not enough for complete conversion. | Solution: Use a stoichiometric excess of the oxidizing agent. The reaction progress can be monitored by the disappearance of the purple color of the permanganate. |
| Low Reaction Temperature: The reaction rate is too slow at the current temperature. | Solution: Gradually and carefully increase the reaction temperature while monitoring for any signs of uncontrolled reaction. The reaction is often carried out at reflux.[1] |
| Poor Solubility of the Substrate: The starting material is not sufficiently soluble in the reaction medium (typically aqueous). | Solution: Consider the use of a phase-transfer catalyst to improve the interaction between the organic substrate and the aqueous oxidizing agent. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Over-oxidation: Cleavage of the aromatic ring can occur under harsh oxidation conditions. | Solution: Carefully control the reaction temperature and the amount of oxidizing agent. Avoid prolonged reaction times after the starting material has been consumed. |
| Incomplete Oxidation: Formation of the corresponding aldehyde as a byproduct. | Solution: Ensure sufficient oxidizing agent and adequate reaction time and temperature to drive the reaction to the carboxylic acid. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for higher yield?
A1: Both routes have the potential for high yields, but the Sandmeyer reaction route (Route A) may offer more control and potentially fewer side products if the reaction conditions are carefully optimized. The oxidation of an electron-deficient toluene derivative (Route B) can be sluggish and may require harsher conditions, which can lead to side reactions.
Q2: What are the key safety precautions for the Sandmeyer reaction?
A2: Diazonium salts can be explosive when isolated and dry. Therefore, they should always be prepared and used in solution at low temperatures. Cyanide salts are highly toxic and should be handled with extreme care in a well-ventilated fume hood.
Q3: How can I purify the final product, this compound?
A3: Recrystallization is a common and effective method for purifying this compound.[2][3][4][5][6] A suitable solvent system would be one in which the product is soluble at high temperatures and insoluble at low temperatures, such as a mixture of ethanol and water or toluene. The crude product can be dissolved in a minimal amount of hot solvent, filtered to remove any insoluble impurities, and then allowed to cool slowly to form pure crystals.
Q4: Can I use a different oxidizing agent for the oxidation of 4-chloro-3-(trifluoromethyl)toluene?
A4: While potassium permanganate is a common choice, other strong oxidizing agents like chromic acid (generated in situ from sodium dichromate and sulfuric acid) can also be used. However, chromium-based reagents are highly toxic and require special handling and waste disposal procedures.
Experimental Protocols
Protocol A: Synthesis via Sandmeyer Reaction
Step 1: Synthesis of 4-Chloro-3-(trifluoromethyl)benzonitrile
-
In a round-bottom flask, dissolve 2-chloro-5-aminobenzotrifluoride in a suitable acidic solution (e.g., aqueous HCl).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, maintaining a controlled temperature.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Work up the reaction by quenching with a suitable reagent, followed by extraction with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-Chloro-3-(trifluoromethyl)benzonitrile.
Step 2: Hydrolysis to this compound
-
Reflux the 4-Chloro-3-(trifluoromethyl)benzonitrile with a strong acid (e.g., concentrated H₂SO₄) or a strong base (e.g., aqueous NaOH).
-
Monitor the reaction by TLC until the starting material is consumed.
-
If using a base, acidify the reaction mixture to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Protocol B: Synthesis via Oxidation
-
In a round-bottom flask equipped with a reflux condenser, add 4-chloro-3-(trifluoromethyl)toluene and water.[1]
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add potassium permanganate in portions to the refluxing mixture. The purple color of the permanganate will disappear as it reacts.
-
Continue adding potassium permanganate until a faint pink or purple color persists, indicating an excess of the oxidizing agent.
-
After the reaction is complete, cool the mixture and filter off the manganese dioxide byproduct.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the this compound.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent for purification.
Quantitative Data Summary
| Reaction Type | Starting Material | Product | Reported Yield | Reference |
| Sandmeyer Reaction (Halogenation) | 4-chloro-2,3,5-trifluoro aniline | 4-chloro-2,3,5-trifluorobenzoic acid | 44.1% (total yield over 3 steps) | [7] |
| Oxidation with KMnO₄ | o-chlorotoluene | o-chlorobenzoic acid | 76-78% | [1] |
Visualizations
Caption: Alternative synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. orgsyn.org [orgsyn.org]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-Chloro-3-(trifluoromethyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Chloro-3-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically an off-white to white crystalline powder.[1][2] The reported melting point is in the range of 160-165 °C.[2] A broad melting range or a melting point lower than this often indicates the presence of impurities.
Q3: What are some suitable solvents for this compound?
A3: this compound is soluble in polar organic solvents like methanol. It has very low solubility in water.[2] This solubility profile is crucial for developing effective purification protocols, particularly for recrystallization.
Q4: What are the potential impurities in crude this compound?
A4: While specific impurities depend on the synthetic route, they can generally include:
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Unreacted starting materials.
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Isomeric byproducts formed during the synthesis.
-
Residual solvents from the reaction.
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By-products from side reactions, which may include tars and other oxygenated compounds.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
Problem 1: The compound does not dissolve in the recrystallization solvent, even at high temperatures.
-
Possible Cause: The chosen solvent is not suitable, or an insufficient volume is being used.
-
Solution:
-
Verify Solvent Choice: For acidic compounds like this, polar solvents are generally a good starting point. Methanol or ethanol are good candidates. For a mixed solvent system, a combination like methanol-water could be effective, similar to what is used for related compounds.[4]
-
Increase Solvent Volume: Add small increments of the hot solvent until the solid dissolves completely. Be cautious not to add too much solvent, as this will reduce the recovery yield.[5]
-
Try a Different Solvent: If the compound remains insoluble, a different solvent or solvent system should be tested on a small scale before proceeding with the bulk of the material.
-
Problem 2: Oily droplets form instead of crystals upon cooling.
-
Possible Cause: The compound is "oiling out." This can happen if the solution is supersaturated with impurities, or if the cooling rate is too fast. The boiling point of the solvent might also be higher than the melting point of the solute.
-
Solution:
-
Re-heat and Add More Solvent: Heat the solution to redissolve the oil, and add a small amount of additional solvent.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Covering the flask can help slow down the cooling process.[5]
-
Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[5]
-
Seed Crystals: If available, add a small seed crystal of the pure compound to initiate crystallization.[5]
-
Problem 3: No crystals form even after the solution has cooled completely.
-
Possible Cause: Too much solvent was used, and the solution is not saturated.
-
Solution:
-
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow it to cool again.
-
Induce Crystallization: Use the scratching or seeding techniques described above.[5]
-
Column Chromatography Issues
Problem 1: Poor separation of the desired compound from impurities.
-
Possible Cause: The eluent system is not optimal.
-
Solution:
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column. A good solvent system will show a clear separation between the spot for your desired compound and the spots for impurities. A reported eluent for a similar compound is a mixture of methylene chloride and methanol (5:1, v/v).[1] You can adjust the polarity by varying the ratio of these solvents.
-
Adjust Polarity: If the compound is eluting too quickly (high Rf value), decrease the polarity of the eluent. If it is sticking to the column (low Rf value), increase the eluent polarity.
-
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough, or the compound is interacting too strongly with the silica gel.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., methanol) in your eluent system.
-
Acidify the Eluent: For carboxylic acids, adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid) to the eluent can help to protonate the carboxylic acid group, reducing its interaction with the silica gel and improving elution.
-
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may need optimization based on the specific impurities present in your crude material.
-
Solvent Selection: On a small scale, test the solubility of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, and mixtures with water) to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[6]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[6]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.[6]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[5]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Silica Gel Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel. Load the sample onto the top of the column.
-
Elution: Begin eluting with the starting solvent system. Collect fractions and monitor them by TLC.
-
Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent to elute the desired compound and then any more polar impurities.
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Recrystallization Solvent Screening (Hypothetical Data)
| Solvent System (v/v) | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Purity (Post-Recrystallization) |
| Methanol | High | Moderate | Fair | 95% |
| Ethanol/Water (80:20) | High | Low | Good | 98% |
| Isopropanol | Moderate | Low | Good | 97% |
| Toluene | Low | Low | Poor | - |
Table 2: Column Chromatography Eluent System (Hypothetical Data)
| Eluent System (Hexane:Ethyl Acetate) | Rf of Product | Rf of Impurity 1 | Rf of Impurity 2 | Separation |
| 90:10 | 0.2 | 0.25 | 0.5 | Poor |
| 80:20 | 0.4 | 0.5 | 0.8 | Good |
| 70:30 | 0.6 | 0.7 | 0.9 | Fair |
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
- 1. echemi.com [echemi.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 4. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Identifying and minimizing byproducts in 4-Chloro-3-(trifluoromethyl)benzoic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 4-Chloro-3-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Two primary synthetic routes are commonly employed:
-
Grignard Reaction: This route involves the formation of a Grignard reagent from a corresponding aryl halide (e.g., 4-chloro-3-(trifluoromethyl)bromobenzene) followed by carboxylation with carbon dioxide.
-
Oxidation of 3,4-Dichlorobenzotrifluoride: This multi-step process typically involves the chlorination and fluorination of a suitable toluene derivative, followed by hydrolysis and oxidation to the carboxylic acid.
Q2: What is the most common byproduct in the Grignard synthesis of this compound?
A2: The most prevalent byproduct is a homocoupled dimer, formed through a Wurtz-type coupling reaction between the Grignard reagent and the unreacted aryl halide.[1][2][3][4][5] This results in the formation of a biaryl impurity.
Q3: What factors contribute to the formation of the dimeric byproduct in the Grignard reaction?
A3: Several factors can promote the formation of the Wurtz coupling byproduct:
-
High local concentration of the aryl halide: Rapid addition of the halide can lead to side reactions.
-
Elevated reaction temperature: Higher temperatures can accelerate the coupling reaction.
-
Choice of solvent: Solvents like THF may be more prone to this side reaction for certain substrates compared to diethyl ether.
-
Insufficient magnesium surface area: A limited surface area can slow the Grignard reagent formation, leaving excess aryl halide to react with the formed Grignard reagent.
Q4: How can I identify the dimeric byproduct and other impurities?
A4: A combination of analytical techniques is recommended for impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying the main product and its impurities.[6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and byproducts by providing both retention time and mass spectral data.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can help in the structural elucidation of unknown impurities.
Troubleshooting Guides
Grignard Reaction Route
Issue 1: Low yield of this compound and presence of a significant amount of a non-polar impurity.
-
Possible Cause: Formation of the homocoupled biaryl byproduct via Wurtz coupling.[1][2][3][4][5]
-
Troubleshooting Steps:
-
Slow Addition of Aryl Halide: Add the aryl halide solution dropwise to the magnesium turnings to maintain a low and steady concentration.
-
Temperature Control: Maintain a gentle reflux and avoid excessive heating, as high temperatures favor the coupling reaction.
-
Solvent Choice: Consider using diethyl ether instead of THF, as it can sometimes suppress dimer formation.
-
Magnesium Activation: Ensure the magnesium surface is activated (e.g., using a crystal of iodine) to facilitate a prompt initiation of the Grignard reaction.[1]
-
Continuous Flow Reaction: For larger scale synthesis, a continuous flow setup can significantly reduce the formation of the Wurtz coupling product by ensuring a high local concentration of magnesium relative to the halide.[1][2][3][4]
-
Issue 2: Formation of 4-chloro-3-(trifluoromethyl)benzene as a major byproduct.
-
Possible Cause: Presence of moisture or other protic sources (e.g., alcohols, acidic protons on glassware) in the reaction setup. Grignard reagents are strong bases and will react with any source of protons.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Thoroughly dry all glassware in an oven before use and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Solvents: Use anhydrous solvents. Diethyl ether or THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.
-
| Byproduct | Formation Pathway | Recommended Analytical Technique |
| Dimeric Biaryl | Wurtz-type coupling of Grignard reagent with aryl halide | HPLC, GC-MS |
| 4-Chloro-3-(trifluoromethyl)benzene | Protonation of the Grignard reagent by moisture or other protic sources | GC-MS |
Oxidation Route from 3,4-Dichlorobenzotrifluoride
Issue: Presence of chlorinated isomers in the final product.
-
Possible Cause: Incomplete or non-selective chlorination in the preceding steps of the synthesis. The starting material, 3,4-dichlorobenzotrifluoride, can itself be a byproduct of 4-chlorobenzotrifluoride production.[11][12]
-
Troubleshooting Steps:
-
Starting Material Purity: Ensure the purity of the 3,4-dichlorobenzotrifluoride starting material using GC-MS analysis.
-
Reaction Control: Carefully control the stoichiometry of the chlorinating agent and the reaction temperature during the chlorination step to minimize the formation of over-chlorinated byproducts like 3,4,5-trichlorobenzotrifluoride.[13]
-
Purification: Employ fractional distillation or preparative chromatography to purify the intermediates and the final product.
-
| Byproduct | Formation Pathway | Recommended Analytical Technique |
| Isomeric Dichlorobenzotrifluorides | Impurities in starting material or side reactions during synthesis | GC-MS |
| Over-chlorinated Species | Non-selective chlorination | GC-MS, HPLC |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the crude reaction mixture in the mobile phase.
-
Procedure: Inject the sample onto the HPLC system and monitor the chromatogram for the main product peak and any impurity peaks. The relative peak areas can be used to estimate the percentage of each component.
Protocol 2: GC-MS Analysis for Volatile Byproducts
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 280°C).
-
Injection: Split injection of the sample dissolved in a volatile solvent (e.g., dichloromethane).
-
Detection: Mass spectrometer scanning a suitable mass range (e.g., 50-500 m/z).
-
Procedure: Inject the sample and identify the components based on their retention times and mass spectra, comparing them to known standards or library data.
Visualizations
Caption: Byproduct formation pathways in the Grignard synthesis.
Caption: Troubleshooting workflow for Grignard reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.org [mdpi.org]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. rroij.com [rroij.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jmchemsci.com [jmchemsci.com]
- 11. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
Optimization of reaction conditions for synthesizing 4-Chloro-3-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-3-(trifluoromethyl)benzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Problem 1: Low or No Product Yield
Possible Causes:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.
-
Poor quality of starting materials: The purity of the starting materials, such as 2-chloro-5-(trifluoromethyl)benzonitrile or other precursors, can significantly impact the yield.
-
Catalyst deactivation: If a catalyst is used, it may have been deactivated by impurities in the reactants or solvent.
-
Moisture sensitivity: Some reactions in the synthesis pathway may be sensitive to moisture, leading to side reactions and reduced yield.
Recommended Solutions:
-
Optimize reaction conditions: Systematically vary the reaction time, temperature, and molar ratios of reactants to find the optimal conditions. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2]
-
Ensure purity of reactants: Use starting materials of high purity. If necessary, purify the starting materials before use.
-
Catalyst selection and handling: Ensure the catalyst is active and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive).
-
Use of dry solvents and reagents: For moisture-sensitive steps, use anhydrous solvents and ensure all glassware is thoroughly dried.[3]
Problem 2: Formation of Impurities and Side Products
Possible Causes:
-
Side reactions: Depending on the synthetic route, various side reactions can occur. For instance, in multi-step syntheses starting from substituted toluenes, isomers can be formed.[2]
-
Over-reaction or degradation: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of the desired product or the formation of polymeric materials.
-
Presence of reactive functional groups: The trifluoromethyl group can influence the reactivity of the aromatic ring, potentially leading to unexpected side reactions.
Recommended Solutions:
-
Control of reaction parameters: Maintain strict control over the reaction temperature and time to minimize side reactions.
-
Purification of intermediates: Purify the intermediates at each step of a multi-step synthesis to prevent the carry-over of impurities into the final product. Common purification techniques include recrystallization and column chromatography.[3]
-
Choice of a more selective synthetic route: If persistent impurities are an issue, consider alternative synthetic pathways that may offer higher selectivity.
Problem 3: Difficulty in Product Isolation and Purification
Possible Causes:
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Product solubility: The product may be highly soluble in the reaction solvent, making precipitation or extraction difficult.
-
Formation of emulsions during extraction: During aqueous work-up, emulsions can form, complicating the separation of organic and aqueous layers.
-
Co-precipitation of impurities: Impurities with similar solubility profiles to the product may co-precipitate, making purification by recrystallization challenging.
Recommended Solutions:
-
Solvent selection for extraction and recrystallization: Carefully select solvents for extraction and recrystallization to maximize product recovery and purity. A solvent system where the product is sparingly soluble at low temperatures and highly soluble at high temperatures is ideal for recrystallization.
-
Breaking emulsions: To break emulsions, techniques such as the addition of brine, changing the pH of the aqueous layer, or filtration through celite can be employed.
-
Chromatographic purification: If recrystallization is ineffective, silica gel column chromatography can be a powerful tool for separating the desired product from impurities.[3]
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 2-chloro-5-(trifluoromethyl)benzonitrile, which can be nitrated and subsequently converted to the benzoic acid.[4] Another approach involves the multi-step synthesis from compounds like p-methylbenzoic acid or 3,4-dichlorobenzotrifluoride.[2][5]
Q2: What reaction conditions are typically employed for the hydrolysis of the nitrile group to a carboxylic acid in the final step?
A2: The hydrolysis of a nitrile to a carboxylic acid is typically achieved under acidic or basic conditions. This often involves heating the nitrile with an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide). The choice of acidic or basic hydrolysis will depend on the stability of the other functional groups in the molecule.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] These techniques allow you to track the consumption of the starting material and the formation of the product over time.
Q4: What are the key safety precautions to consider during this synthesis?
A4: this compound is listed as an irritant.[3] Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn at all times. All reactions should be carried out in a well-ventilated fume hood. Depending on the reagents used in a specific synthetic route, additional precautions may be necessary. For example, thionyl chloride is corrosive and toxic and must be handled with extreme care.[6]
Data Presentation
Table 1: Comparison of Reaction Conditions for Related Syntheses
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-chloro-5-(trifluoromethyl)benzonitrile | Nitrating acid mixture, then hydrolysis | Not specified | Not specified | Not specified | Good | [4] |
| 3,4-dichlorobenzotrifluoride | Diethyl malonate, NaOH, then oxidation | Organic solvent | 65 | 7.5 | 96.6 | [2] |
| m-methylbenzoic acid | Thionyl chloride, Chlorine, Fluorinating agent, Hydrolysis | Not specified | 10-110 | 3-4 (acylation) | High | [5] |
Experimental Protocols
Protocol 1: Synthesis via Oxidation of 2-chloro-4-trifluoromethyl phenylacetic acid (adapted from patent literature) [2]
-
Preparation of 2-chloro-4-trifluoromethyl phenylacetic acid:
-
To an organic solvent, add a base followed by the dropwise addition of diethyl malonate while stirring.
-
Subsequently, add 3,4-dichlorobenzotrifluoride dropwise.
-
Remove the organic solvent under reduced pressure.
-
Add an aqueous solution of sodium hydroxide and heat the mixture to reflux for 1-3 hours.
-
Concentrate the solution under reduced pressure and cool to room temperature.
-
Acidify with hydrochloric acid to a pH of 2, stir, filter, and dry the resulting solid.
-
-
Oxidation to this compound:
-
To the powdered solid from the previous step, add an organic solvent, magnesium acetate, cobalt acetate, and 2-chloro-4-trifluoromethyl phenylacetic acid.
-
Heat the mixture and bubble oxygen through the solution for 2-10 hours.
-
Cool the reaction to room temperature, filter, and remove the solvent by vacuum distillation.
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Pour the residue into water and stir to precipitate the final product.
-
Visualizations
Caption: A general workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. globalscientificjournal.com [globalscientificjournal.com]
- 2. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
Overcoming solubility challenges in 4-Chloro-3-(trifluoromethyl)benzoic acid experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and detailed protocols to overcome solubility challenges encountered during experiments with 4-Chloro-3-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues related to the solubility of this compound.
Q1: My this compound is not dissolving in my chosen solvent. What are the first things I should check?
A1: Before attempting more complex solubilization techniques, perform these initial checks:
-
Verify Purity: Impurities can significantly alter the solubility profile of a compound. Confirm the purity of your this compound using appropriate analytical methods.
-
Allow Sufficient Time: Some compounds dissolve slowly. Ensure you have allowed adequate time for dissolution, using gentle agitation or stirring to facilitate the process.[1]
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Consider Temperature: Solubility is often dependent on temperature. Gentle warming of the solution can increase the rate and extent of dissolution.[1] However, be mindful of the compound's stability at elevated temperatures. The boiling point of this compound is approximately 289.9°C at 760 mmHg.[2]
Q2: The compound precipitates out of solution after being fully dissolved. Why is this happening and what can I do?
A2: This is likely due to either supersaturation or a change in ambient conditions.
-
Supersaturation: If you used heat to dissolve the compound, you may have created a supersaturated solution that is not stable at room temperature.[1]
-
Solution: Re-dissolve the precipitate by gently warming the solution. To maintain solubility, you may need to keep the solution at a slightly elevated temperature or adjust the solvent system.
-
-
Solvent Evaporation: The solvent may have partially evaporated, increasing the compound's concentration beyond its solubility limit.
-
Solution: Add a small amount of fresh solvent to bring the concentration back within the soluble range. Ensure your container is properly sealed to prevent evaporation.
-
-
Temperature Fluctuation: A drop in room temperature can decrease solubility and cause precipitation.
-
Solution: Maintain a constant temperature for your experimental setup. If experiments must be conducted at a lower temperature, prepare the solutions at that temperature to ensure stability.[3]
-
Q3: What is co-solvency and how can it help dissolve this compound?
A3: Co-solvency is a technique used to increase the solubility of a poorly soluble compound by adding a second, miscible solvent (a co-solvent) to the primary solvent.[1][4] This is effective when a single solvent system is insufficient. The addition of a co-solvent modifies the polarity of the solvent system to better match that of the solute. For instance, if your primary solvent is aqueous, adding a water-miscible organic solvent can often enhance the solubility of a lipophilic compound like this one.[4]
Q4: How does pH affect the solubility of this compound?
A4: As a benzoic acid derivative, this compound is a weak acid. Its aqueous solubility is highly dependent on pH.[1][3]
-
Low pH (Acidic): In acidic conditions, the carboxylic acid group remains protonated (-COOH). This uncharged form is less polar and therefore has lower solubility in water.
-
High pH (Basic): In basic conditions (pH above the compound's pKa), the carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻). This charged form is significantly more polar and thus more soluble in aqueous solutions.[1] Adjusting the pH with a suitable base is a common and effective strategy to enhance aqueous solubility.[4][5]
Q5: Is forming a salt of the compound a viable strategy to improve solubility in organic solvents?
A5: Yes, salt formation is a powerful technique to increase the solubility of acidic compounds.[1] By reacting this compound with a base, you can form a salt. This salt is often more polar than the parent acid and may exhibit improved solubility in certain polar organic solvents.
Quantitative Solubility Data
This compound is a solid, off-white powder with a melting point of 163-165°C.[2][6] Its solubility is limited in aqueous solutions but can be improved in organic solvents.
| Solvent | Solubility | Temperature | Notes |
| Water | 0.039 g/L | 25°C | Slightly soluble.[6][7] |
| Ethanol | Soluble | Room Temp. | Good solubility is expected due to polarity and hydrogen bonding potential. |
| Methanol | Soluble | Room Temp. | Similar to ethanol, good solubility is expected. |
| Acetone | Soluble | Room Temp. | Good solubility is expected. |
| THF | Soluble | 70°C | Used as a solvent for synthesis, indicating good solubility at this temperature.[6] |
Note: Qualitative solubility data is based on typical behavior for similar chemical structures and information from synthesis procedures. Researchers should determine precise solubility for their specific experimental conditions.
Experimental Protocols
Protocol 1: Solubility Determination using the Shake-Flask Method
This protocol determines the equilibrium solubility of this compound in a specific solvent.
-
Preparation: Add an excess amount of the solid compound to a vial. The presence of undissolved solid is necessary to ensure equilibrium is reached.
-
Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C). Agitate the mixture for 24-48 hours.
-
Sample Preparation: After equilibration, allow the vial to stand undisturbed until the excess solid settles.
-
Analysis: Carefully remove a known volume of the supernatant. Dilute the sample appropriately and determine the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
Protocol 2: Enhancing Aqueous Solubility via pH Adjustment
This method uses a base to deprotonate the carboxylic acid, increasing its aqueous solubility.
-
Suspension: Suspend the desired mass of this compound in the required volume of water or aqueous buffer.
-
Basification: While stirring, add a suitable base (e.g., 1M NaOH) dropwise to the suspension.
-
Monitoring: Monitor the pH of the solution using a calibrated pH meter. Continue adding the base until the solid completely dissolves.
-
Final pH Adjustment: Adjust the final pH to ensure the compound remains in its ionized, soluble form (typically >2 pH units above the pKa). Be cautious that extreme pH values may affect downstream experiments.
-
Filtration (Optional): If any particulate matter remains, filter the solution through a 0.22 µm filter.
Protocol 3: Co-Solvency Method for Enhanced Solubility
This protocol involves using a mixture of solvents to achieve the desired concentration.
-
Primary Dissolution: Dissolve the this compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO, Ethanol). This creates a concentrated stock solution.
-
Dilution: While vortexing or stirring the primary aqueous solvent, slowly add the concentrated organic stock solution dropwise.
-
Observation: Monitor the solution for any signs of precipitation. If precipitation occurs, the solubility limit in that specific co-solvent mixture has been exceeded.
-
Optimization: The ratio of co-solvent to the primary solvent may need to be optimized to maintain solubility at the target concentration.
Visualizations
The following diagrams illustrate key workflows and concepts for addressing solubility challenges.
Caption: Troubleshooting workflow for an insoluble compound.
References
Understanding the degradation pathways of 4-Chloro-3-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 4-Chloro-3-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on studies of similar halogenated aromatic compounds, two primary degradation routes can be anticipated: microbial degradation and photodegradation.
-
Microbial Degradation: Aerobic microbial degradation is likely initiated by dioxygenase enzymes that hydroxylate the aromatic ring, forming a catechol intermediate. This is a common strategy for bacteria to destabilize the aromatic ring.[1][2] The catechol can then undergo ring cleavage, either through an ortho- or meta-pathway, leading to intermediates that can enter central metabolic pathways.[1] Dehalogenation, the removal of the chlorine atom, can occur at various stages of this process.[2] The trifluoromethyl group is generally more resistant to microbial attack but can be removed under certain conditions.[3]
-
Photodegradation: In aqueous environments, photodegradation, particularly in the presence of UV light, is a likely pathway. This process is often mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH).[4] These radicals can attack the aromatic ring, leading to hydroxylation, dechlorination, and eventual ring cleavage. The trifluoromethyl group may also be susceptible to photochemical degradation.
Q2: What are the potential degradation products of this compound?
Based on the proposed pathways, a range of degradation products can be expected. The identification of these intermediates is crucial for elucidating the complete degradation pathway.
-
From Microbial Degradation:
-
Catechol derivatives: 4-Chloro-3-(trifluoromethyl)catechol would be a primary intermediate.
-
Dechlorinated products: 3-(Trifluoromethyl)benzoic acid could be formed if dechlorination is an early step.
-
Ring cleavage products: Muconic acid derivatives and other aliphatic acids would result from the breakdown of the aromatic ring.
-
-
From Photodegradation:
-
Hydroxylated derivatives: Formation of various hydroxylated this compound isomers is possible.
-
Dechlorinated and hydroxylated products: 3-(Trifluoromethyl)-4-hydroxybenzoic acid is a plausible product.
-
Mineralization products: Complete degradation would lead to the formation of CO2, H2O, Cl⁻, and F⁻ ions.
-
Q3: My analytical results using HPLC are inconsistent. What could be the cause?
Inconsistent HPLC results when analyzing this compound and its degradation products can stem from several factors. Here are some common troubleshooting steps:
-
Mobile Phase Issues:
-
Incorrect Composition: Ensure the mobile phase is prepared accurately and consistently. Small variations in the organic-to-aqueous ratio or pH can significantly impact retention times, especially for ionizable compounds like benzoic acids.
-
Degassing: Inadequate degassing can lead to air bubbles in the pump or detector, causing pressure fluctuations and baseline noise.
-
pH Control: The retention of benzoic acid derivatives is highly pH-dependent. Use a buffer to maintain a stable pH throughout the analysis.
-
-
Column Problems:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Column Contamination: Accumulation of strongly retained compounds from the sample matrix can affect column performance. Flush the column with a strong solvent.
-
Column Degradation: Operating at a pH outside the column's recommended range (typically pH 2-8 for silica-based C18 columns) can degrade the stationary phase.
-
-
Sample Preparation:
-
Incomplete Dissolution: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
-
Sample Degradation: The compound might be degrading in the sample solvent before analysis. Prepare samples fresh and store them appropriately (e.g., protected from light, at low temperature).
-
Troubleshooting Guides
Problem: Difficulty in Achieving Baseline Separation of Degradation Products in HPLC
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Mobile Phase Composition | 1. Optimize Organic Solvent Ratio: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A gradient elution may be necessary to resolve compounds with a wide range of polarities. |
| 2. Adjust pH: Modify the pH of the aqueous component of the mobile phase. For acidic compounds like benzoic acids, a lower pH (e.g., 2.5-3.5) will suppress ionization and increase retention on a C18 column. | |
| Inappropriate Column Chemistry | 1. Try a Different Stationary Phase: If a C18 column does not provide adequate separation, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. |
| Suboptimal Temperature | 1. Control Column Temperature: Use a column oven to maintain a constant and optimized temperature. Temperature affects solvent viscosity and analyte retention. |
Problem: Suspected Co-elution of Parent Compound and a Degradation Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Chromatographic Resolution | 1. Employ a Stability-Indicating Method: Develop an HPLC method specifically designed to separate the parent compound from all potential degradation products. This often involves forced degradation studies to generate these products.[5][6] |
| 2. Use a Diode Array Detector (DAD) or Mass Spectrometer (MS): A DAD can assess peak purity by comparing spectra across a peak. An MS detector can confirm if multiple components with different mass-to-charge ratios are co-eluting.[7] | |
| Method Not Optimized for Specific Degradants | 1. Perform Forced Degradation Studies: Subject the this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[6] Analyze these stressed samples to ensure your method can separate the newly formed peaks from the parent compound. |
Quantitative Data Summary
The following tables present example data to illustrate how quantitative results from degradation studies of this compound could be structured. Note: This is example data for illustrative purposes only.
Table 1: Example Data for Microbial Degradation of this compound
| Time (hours) | This compound Conc. (mg/L) | 4-Chloro-3-(trifluoromethyl)catechol Conc. (mg/L) | Chloride Ion (Cl⁻) Conc. (mg/L) |
| 0 | 100 | 0 | 0 |
| 12 | 65 | 25 | 10 |
| 24 | 30 | 45 | 28 |
| 48 | 5 | 15 | 45 |
| 72 | < 1 | < 1 | 49 |
Table 2: Example Data for Photodegradation of this compound under UV Irradiation
| Irradiation Time (minutes) | This compound Remaining (%) | 3-(Trifluoromethyl)-4-hydroxybenzoic acid Formed (%) | Fluoride Ion (F⁻) Released (%) |
| 0 | 100 | 0 | 0 |
| 30 | 78 | 15 | 5 |
| 60 | 52 | 28 | 12 |
| 120 | 25 | 45 | 25 |
| 240 | 5 | 20 | 48 |
Experimental Protocols
Protocol 1: General Procedure for Microbial Degradation Study
-
Prepare the Culture Medium: Prepare a minimal salt medium that does not contain any carbon source other than the test compound.
-
Inoculum Preparation: Use a microbial consortium from a relevant environmental source (e.g., contaminated soil) or a pure strain known to degrade halogenated aromatics. Acclimatize the culture to the target compound by gradually increasing its concentration.
-
Experimental Setup:
-
In sterile flasks, add the minimal salt medium and this compound to the desired concentration (e.g., 50-100 mg/L).
-
Inoculate the flasks with the prepared culture.
-
Include control flasks: a sterile control (no inoculum) to check for abiotic degradation and a biotic control (with inoculum but no target compound) to monitor microbial activity.
-
-
Incubation: Incubate the flasks on a shaker at a controlled temperature (e.g., 25-30 °C) and protect them from light to prevent photodegradation.
-
Sampling and Analysis:
-
Withdraw samples at regular intervals.
-
Filter the samples to remove biomass.
-
Analyze the supernatant for the concentration of the parent compound and potential degradation products using a validated HPLC method.
-
Monitor parameters like pH, optical density (for microbial growth), and ion concentrations (Cl⁻, F⁻).
-
Protocol 2: General Procedure for Photodegradation Study
-
Prepare the Solution: Prepare an aqueous solution of this compound of a known concentration in a suitable buffer to control the pH.
-
Experimental Setup:
-
Place the solution in a photoreactor equipped with a UV lamp of a specific wavelength (e.g., 254 nm).
-
Include a dark control (wrapped in aluminum foil) to assess any degradation that is not light-induced.
-
-
Irradiation: Start the UV lamp and begin the experiment. Maintain a constant temperature using a cooling system.
-
Sampling and Analysis:
-
Collect aliquots of the solution at different time points.
-
Analyze the samples immediately or store them protected from light and at a low temperature to prevent further reactions.
-
Use HPLC to quantify the parent compound and identify and quantify any photoproducts.
-
Visualizations
Caption: Proposed aerobic microbial degradation pathway for this compound.
Caption: Proposed photodegradation pathway for this compound.
Caption: A generalized workflow for conducting degradation experiments.
References
- 1. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kinetics and Mechanism of Degradation of Reactive Radical-Mediated Probe Compounds by the UV/Chlorine Process: Theoretical Calculation and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
Technical Support Center: Stabilizing 4-Chloro-3-(trifluoromethyl)benzoic acid in Solution
Welcome to the Technical Support Center for 4-Chloro-3-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in various solution-based experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
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pH: Extremes in pH, both acidic and alkaline, can promote hydrolysis of the carboxylic acid group or potentially affect the stability of the trifluoromethyl and chloro substituents. For similar compounds like 3-Chlorobenzoic acid, pH has been shown to affect degradation kinetics.[1]
-
Temperature: Elevated temperatures can accelerate degradation, potentially leading to decarboxylation, as seen in other benzoic acid derivatives under high-temperature conditions.
-
Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation, a common pathway for aromatic compounds, particularly those with trifluoromethyl groups.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.
-
Solvent: The choice of solvent can impact the stability. While highly soluble in polar organic solvents, the reactivity in different solvents under stress conditions should be considered.
Q2: I am observing a loss of potency or the appearance of unknown peaks in my chromatograms when analyzing solutions of this compound. What could be the cause?
A2: This is a common sign of degradation. The loss of the main peak corresponding to this compound and the emergence of new peaks suggest that the compound is breaking down into impurities. To troubleshoot this, consider the following:
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Review your solution preparation and storage conditions: Are your solutions protected from light? Are they stored at an appropriate temperature? Are you using a suitable pH range?
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Perform a forced degradation study: To identify the potential degradation products and understand the degradation pathways, it is recommended to perform a forced degradation study as outlined in the experimental protocols section below. This will help in confirming if the unknown peaks are indeed degradation products.
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Optimize your analytical method: Ensure your HPLC method is stability-indicating, meaning it can separate the intact drug from its degradation products.
Q3: What is the recommended pH range for solutions of this compound to ensure maximum stability?
Q4: Can I use antioxidants to stabilize my this compound solution?
A4: Yes, the use of antioxidants can be an effective strategy to prevent oxidative degradation. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid (Vitamin C).[4][5][6] The choice and concentration of the antioxidant should be optimized for your specific formulation and experimental conditions. For example, ascorbic acid has been shown to improve the stability of other organic acids in solution.[2]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Possible Cause | Troubleshooting Steps |
| Decreased concentration of this compound over time. | Degradation due to pH, temperature, light, or oxidation. | 1. Prepare fresh solutions daily.2. Store solutions in amber vials or protect from light.3. Store solutions at refrigerated temperatures (2-8 °C).4. Adjust the pH of the solution to a slightly acidic range (e.g., pH 4-6) using a suitable buffer.5. Consider adding an antioxidant (e.g., 0.01% BHT or ascorbic acid). |
| Appearance of new, unidentified peaks in HPLC analysis. | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products.2. Optimize the HPLC method to ensure it is stability-indicating and can resolve the parent compound from all degradation products. |
| Precipitation of the compound from the solution. | Poor solubility, especially in aqueous solutions. The compound has very low water solubility (0.039 g/L at 25°C). | 1. Use a co-solvent system (e.g., water with acetonitrile or methanol).2. Adjust the pH. The solubility of carboxylic acids often increases at higher pH values where the acid is deprotonated. However, this needs to be balanced with potential stability issues at alkaline pH.3. Prepare more dilute solutions. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.
Objective: To generate degradation products under various stress conditions to develop and validate a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate buffer
-
HPLC system with a UV detector or a mass spectrometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 2 hours.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
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Thermal Degradation: Heat the solid compound at 70°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a suitable HPLC method (see Protocol 2).
-
Aim for 5-20% degradation of the active ingredient for meaningful results.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
Objective: To quantify the concentration of this compound and separate it from its potential degradation products.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1100 or equivalent with a DAD or UV detector |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 30% B, increase to 80% B over 20 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose of stability testing.
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated from a stability study.
Table 1: Effect of pH on the Stability of this compound at 40°C
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 2.0 | 100 | 95.2 | 4.8 |
| 4.0 | 100 | 98.5 | 1.5 |
| 7.0 | 100 | 97.1 | 2.9 |
| 9.0 | 100 | 88.4 | 11.6 |
| 12.0 | 100 | 75.3 | 24.7 |
Table 2: Effect of Temperature on the Stability of this compound in a pH 4.0 Buffered Solution
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 4 | 100 | 99.8 | 0.2 |
| 25 | 100 | 98.5 | 1.5 |
| 40 | 100 | 96.2 | 3.8 |
| 60 | 100 | 89.1 | 10.9 |
Visualizations
Below are diagrams illustrating key workflows and concepts described in this guide.
Caption: A flowchart for troubleshooting degradation issues.
Caption: Workflow for a forced degradation study.
References
- 1. Degradation kinetics and mechanism of 3-Chlorobenzoic acid in anoxic water environment using graphene/TiO2 as photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. welltchemicals.com [welltchemicals.com]
- 6. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent impurity formation in 4-Chloro-3-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing impurity formation during the synthesis of 4-Chloro-3-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities often originate from the starting materials and side reactions during the synthesis process. When synthesizing from 4-chloro-3-(trifluoromethyl)toluene via oxidation, key impurities can include:
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Unreacted Starting Material: 4-chloro-3-(trifluoromethyl)toluene.
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Isomeric Impurities: Such as 2-chloro-5-(trifluoromethyl)benzoic acid and other positional isomers that may be present in the starting material.
-
Incomplete Oxidation Products: Intermediates like 4-chloro-3-(trifluoromethyl)benzaldehyde or the corresponding benzyl alcohol.
-
Over-oxidation and Degradation Products: Formation of byproducts due to harsh reaction conditions.
Q2: How can I minimize the formation of isomeric impurities?
A2: The most effective strategy to prevent isomeric impurities in your final product is to ensure the high purity of your starting material, 4-chloro-3-(trifluoromethyl)toluene.
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Source High-Purity Starting Material: Procure starting materials from reputable suppliers with a detailed certificate of analysis indicating the percentage of isomeric impurities.
-
Analyze Starting Materials: Before beginning the synthesis, it is advisable to analyze the starting material using techniques like Gas Chromatography (GC) to confirm its purity and identify any isomeric contaminants.
Q3: What are the best practices to avoid incomplete oxidation of the starting material?
A3: Incomplete oxidation can be a significant issue, leading to a mixture of products that are difficult to separate. To drive the reaction to completion:
-
Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of completion.
-
Stoichiometry of Oxidizing Agent: Use an appropriate excess of the oxidizing agent, such as potassium permanganate, to ensure all the starting material is converted. However, a large excess should be avoided to prevent over-oxidation.
Q4: Can over-oxidation be a problem, and how can it be prevented?
A4: Yes, harsh oxidation conditions can lead to the degradation of the desired product.
-
Control Reaction Temperature: Avoid excessive heating, as high temperatures can promote decarboxylation of the benzoic acid product.
-
Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or as a solution over a period to maintain better control over the reaction exotherm and prevent localized high concentrations of the oxidant.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of starting material in the final product | Incomplete reaction. | - Increase reaction time. - Ensure adequate amount of oxidizing agent is used. - Optimize reaction temperature. Monitor reaction progress by TLC or HPLC. |
| Detection of isomeric impurities | Impure starting material. | - Analyze the purity of the 4-chloro-3-(trifluoromethyl)toluene starting material before use. - If necessary, purify the starting material by distillation. - Employ purification methods like recrystallization or column chromatography for the final product to separate isomers. |
| Low yield of the desired product | Incomplete reaction or product degradation. | - Review and optimize all reaction parameters: time, temperature, and stoichiometry. - Ensure efficient work-up and extraction procedures to minimize product loss. |
| Product is off-color (not white) | Presence of colored impurities, possibly from manganese dioxide (if using KMnO₄) or other byproducts. | - During work-up, ensure all manganese dioxide is removed. This can be achieved by filtration and washing with a suitable solvent. - Consider a decolorizing step with activated carbon during recrystallization. |
Experimental Protocols
Key Experiment: Oxidation of 4-Chloro-3-(trifluoromethyl)toluene
This protocol provides a general methodology for the oxidation of 4-chloro-3-(trifluoromethyl)toluene to this compound using potassium permanganate.
Materials:
-
4-chloro-3-(trifluoromethyl)toluene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) (for alkaline conditions)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (for acidification)
-
Sodium bisulfite (NaHSO₃) or Oxalic acid (for quenching excess KMnO₄)
-
Deionized water
-
Suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-chloro-3-(trifluoromethyl)toluene and an aqueous solution of sodium carbonate or sodium hydroxide to maintain alkaline conditions.
-
Oxidation: Heat the mixture to reflux. Add a solution of potassium permanganate in water portion-wise over several hours. The purple color of the permanganate should disappear as it is consumed.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC to ensure the disappearance of the starting material.
-
Quenching: After the reaction is complete, cool the mixture and quench the excess potassium permanganate by adding a reducing agent like sodium bisulfite or oxalic acid until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filtration: Filter the hot reaction mixture to remove the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated sulfuric acid or hydrochloric acid until the pH is acidic (pH ~2), which will cause the this compound to precipitate.
-
Isolation: Collect the precipitated product by vacuum filtration and wash with cold water.
-
Drying: Dry the product, preferably in a vacuum oven at a moderate temperature.
-
Purification (if necessary): For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water, toluene).
Visualizing the Workflow
Below is a diagram illustrating the general experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for synthesis and purification.
This guide provides a foundational understanding of potential impurity issues and strategies for their mitigation in the synthesis of this compound. For specific cases, further optimization of reaction and purification conditions may be necessary.
Addressing challenges in the scale-up of 4-Chloro-3-(trifluoromethyl)benzoic acid production
Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-3-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its production.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis of this compound.
Issue 1: Low reaction yield.
-
Question: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors. One common issue is incomplete reaction. To enhance the yield, consider the following:
-
Catalyst Choice: The use of a phase-transfer catalyst, such as a crown ether compound, has been shown to significantly increase the reaction rate and yield.[1]
-
Water Removal: The presence of water can hinder the reaction. Employing a water entrainer like toluene can effectively remove water generated during the reaction, driving the chemical equilibrium towards the product and improving the transformation efficiency.[1]
-
Reaction Time and Temperature: Ensure that the reaction is carried out for a sufficient duration and at the optimal temperature. Insufficient reaction time can lead to incomplete conversion of starting materials.[1] One patented method suggests a reaction time of 4.5 to 6 hours at a temperature of 130-155°C.[1]
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Reagent Stoichiometry: The molar ratio of reactants is crucial. For the synthesis involving m-Salicylic acid and 3,4-bis-chlorobenzotrifluoride, a molar ratio of 3,4-bis-chlorobenzotrifluoride to m-Salicylic acid between 1.0 - 1.3:1 and potassium hydroxide to m-Salicylic acid between 2.0 - 2.3:1 is recommended.[1]
-
Issue 2: Formation of impurities and difficulty in product separation.
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Question: I am observing significant impurity formation, making the purification of this compound difficult. What are the likely side products and how can I minimize them and improve separation?
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Answer: Impurity formation is a common challenge. In syntheses starting from 3,4-dichlorobenzotrifluoride, the formation of isomers can occur, which are often difficult to separate due to similar physical properties.[2]
-
Reaction Control: To minimize side reactions, it is essential to maintain precise control over reaction conditions such as temperature and the rate of addition of reagents.
-
Purification Techniques: Purification can often be achieved through recrystallization from a suitable solvent system, such as an ethanol-water mixture.[3] For more challenging separations, silica gel column chromatography can be employed.[4]
-
Alternative Synthetic Routes: If isomer formation is a persistent issue, exploring alternative synthetic pathways that offer better regioselectivity might be necessary. For instance, some methods aim to avoid the direct cyanation of 3,4-dichlorobenzotrifluoride, which is known to produce hard-to-separate isomers.[2]
-
Issue 3: Slow reaction rate.
-
Question: The synthesis is proceeding very slowly. How can I increase the reaction rate?
-
Answer: A slow reaction rate can be addressed by:
-
Catalysis: As mentioned, phase-transfer catalysts like crown ethers can significantly accelerate the reaction.[1]
-
Temperature Optimization: Increasing the reaction temperature can enhance the rate, but this must be balanced against the potential for increased side product formation. The optimal temperature range for the etherification with 3,4-dichlorobenzotrifluoride is reported to be between 130-175°C.[1]
-
Solvent System: The choice of solvent is critical. A dimethylsulfoxide (DMSO)/toluene mixed solvent system has been used effectively, where DMSO serves as the primary solvent and toluene acts as a water entrainer.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the key steps in a typical synthesis of this compound?
A1: A common synthetic route involves three main stages: salification, condensation, and acidification.[1]
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Salification: A starting material, such as m-Salicylic acid, is reacted with a base like potassium hydroxide in a suitable solvent.
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Condensation (Etherification): The resulting salt is then reacted with a trifluoromethyl-containing aromatic compound, for example, 3,4-dichlorobenzotrifluoride.
-
Acidification: The reaction mixture is then acidified, typically with hydrochloric acid, to precipitate the final product, this compound.[1]
Q2: What are the recommended safety precautions when handling reagents for this synthesis?
A2: The reagents used in this synthesis can be hazardous. This compound itself is an irritant and can cause skin and serious eye irritation.[4][5] It is crucial to:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals used for detailed handling and emergency procedures.[6]
Q3: Can you provide a summary of reaction conditions from a high-yield synthesis protocol?
A3: Yes, the following table summarizes reaction parameters from a patented high-yield process.
| Parameter | Value | Reference |
| Starting Materials | m-Salicylic acid, Potassium hydroxide, 3,4-bis-chlorobenzotrifluoride | [1] |
| Catalyst | Crown ether (e.g., 18-crown-6 or 15-crown-5) | [1] |
| Solvent System | Dimethyl sulfoxide (DMSO) and Toluene | [1] |
| Reaction Temperature | 130 - 155 °C | [1] |
| Reaction Time | 4.5 - 6 hours | [1] |
| Yield | > 96% | [1] |
Experimental Protocols
High-Yield Synthesis of 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid (a related compound with a similar synthesis process)
This protocol is adapted from a patented procedure that can be informative for the synthesis of the target compound.[1]
-
Salification: In a 500mL flask, add 60g (0.426mol) of m-Salicylic acid, 60.6g (0.98mol) of potassium hydroxide, 200g of dimethyl sulfoxide, and 180g of toluene.
-
Stir the mixture and add 3.0g of 18-crown-6 in batches.
-
Heat the mixture to reflux to remove water over the course of 1 hour.
-
Condensation: Slowly add 106.3g (0.489mol) of 3,4-dichlorobenzotrifluoride.
-
After the addition, raise the temperature to 135 - 155°C and maintain for 6 hours. Monitor the reaction until the residual m-hydroxybenzoic acid is below 1%.
-
Acidification and Work-up: After cooling, dissolve the reaction mixture in water.
-
Acidify with hydrochloric acid to a pH of 1.
-
Filter the resulting precipitate.
-
Dry the solid product to obtain 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision-making diagram for troubleshooting low product yield.
References
- 1. CN102766043B - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]
- 2. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C8H4ClF3O2 | CID 2773857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1737-36-6 [sigmaaldrich.com]
Resolving analytical issues in the characterization of 4-Chloro-3-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical issues encountered during the characterization of 4-Chloro-3-(trifluoromethyl)benzoic acid.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the analysis of this compound using various analytical techniques.
High-Performance Liquid Chromatography (HPLC) Analysis
Question 1: Why am I observing poor peak shape (tailing or fronting) for this compound in my reversed-phase HPLC analysis?
Answer:
Peak asymmetry for acidic compounds like this compound is a common issue in reversed-phase HPLC. The primary reason is often related to the ionization state of the carboxylic acid group and its interaction with the stationary phase.
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Analyte Ionization: If the mobile phase pH is close to or above the pKa of the carboxylic acid, the compound will exist in its ionized (anionic) form. This can lead to electrostatic repulsion from the negatively charged surface of the silica-based stationary phase, resulting in peak tailing.
-
Secondary Interactions: Residual silanol groups on the silica backbone of the stationary phase can interact with the analyte, causing peak tailing. These interactions are more pronounced when the analyte is ionized.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lower the pH of the mobile phase to at least 1.5-2 pH units below the pKa of this compound. A typical starting point is a pH of 2.5-3.0. This ensures the carboxylic acid is fully protonated, increasing its hydrophobicity and improving retention and peak shape.
-
Column Selection: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping minimizes the number of accessible free silanol groups.
-
Sample Concentration: Reduce the sample concentration or the injection volume to avoid column overload.
-
System Check: Ensure that all HPLC system components, including tubing and fittings, are properly connected to minimize extra-column band broadening.
Question 2: My retention time for this compound is too short, and it's co-eluting with the solvent front. How can I increase its retention?
Answer:
Poor retention of this compound on a reversed-phase column is typically due to its relatively high polarity, especially in its ionized form.
Troubleshooting Steps:
-
Decrease Mobile Phase Polarity: Increase the proportion of the aqueous component (e.g., water with an acidic modifier) in your mobile phase. This will increase the retention of your analyte on the nonpolar stationary phase.
-
Mobile Phase pH: As mentioned previously, ensure the mobile phase pH is low enough to keep the analyte in its neutral, more hydrophobic form.
-
Change Organic Modifier: If you are using methanol, switching to acetonitrile, or a mixture of both, can sometimes alter selectivity and improve retention.
-
Select a Different Stationary Phase: If the above steps are insufficient, consider a column with a higher carbon load or a different chemistry, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Analysis
Question 3: I'm not seeing a peak for this compound in my GC analysis, or the peak is very broad and tailing. What is the problem?
Answer:
Direct analysis of carboxylic acids like this compound by GC can be challenging due to their low volatility and high polarity. The carboxylic acid group can interact with active sites in the GC system (e.g., inlet liner, column), leading to poor peak shape or no elution at all.
Troubleshooting Steps:
-
Derivatization: This is the most common solution. Convert the carboxylic acid to a more volatile and less polar ester or silyl derivative. Methylation (e.g., using diazomethane or trimethylsilyldiazomethane) or silylation (e.g., using BSTFA or MSTFA) are common derivatization techniques.
-
Inlet and Column Maintenance: Ensure your GC inlet liner is clean and deactivated. Use a column specifically designed for acidic compounds or a general-purpose column in good condition.
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Temperature Optimization: If analyzing without derivatization, a higher injection port temperature might help with volatilization, but be cautious of thermal degradation. A suitable column temperature program is also crucial.
Question 4: I'm having trouble getting reproducible results for my this compound analysis by GC-MS. What could be the cause?
Answer:
Reproducibility issues in GC-MS can stem from several factors, from sample preparation to instrument parameters.
Troubleshooting Steps:
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Consistent Derivatization: If you are using derivatization, ensure the reaction is complete and consistent for all samples and standards. This includes precise timing, temperature control, and reagent amounts.
-
Internal Standard: Use a suitable internal standard to correct for variations in injection volume and detector response. An ideal internal standard would be a structurally similar compound that is not present in the sample.
-
System Stability: Check for leaks in the GC system, ensure a stable carrier gas flow, and confirm that the MS is properly tuned.
-
Sample Matrix Effects: If analyzing complex samples, matrix components can interfere with the analysis. Consider a sample cleanup step like solid-phase extraction (SPE).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 5: The carboxylic acid proton of this compound is not visible in my ¹H NMR spectrum. Why is this?
Answer:
The proton of a carboxylic acid is acidic and can undergo chemical exchange with residual water or other exchangeable protons in the NMR solvent. This can lead to peak broadening, and in some cases, the peak may become so broad that it is indistinguishable from the baseline.
Troubleshooting Steps:
-
Use a Dry Solvent: Use a freshly opened ampule of a high-purity deuterated solvent to minimize the amount of residual water.
-
Solvent Choice: Solvents like DMSO-d₆ are known to slow down the exchange rate of acidic protons, often resulting in a sharper carboxylic acid proton signal.
-
Low Temperature: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate enough to observe the proton signal.
-
Confirmation by ¹³C NMR: The presence of the carboxylic acid can be confirmed by the characteristic signal of the carbonyl carbon in the ¹³C NMR spectrum, which typically appears around 165-185 ppm.
Mass Spectrometry (MS)
Question 6: What are the expected major fragment ions for this compound in electron ionization mass spectrometry (EI-MS)?
Answer:
The fragmentation of this compound in EI-MS is expected to proceed through several characteristic pathways. The molecular ion peak (M⁺) should be observable. Key fragmentation patterns for benzoic acids include:
-
Loss of -OH: A peak corresponding to [M - 17]⁺.
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Loss of -COOH: A peak corresponding to [M - 45]⁺.
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Decarboxylation: Loss of CO₂ to give [M - 44]⁺.
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Loss of Cl: A peak corresponding to [M - 35]⁺.
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Loss of CF₃: A peak corresponding to [M - 69]⁺.
The relative intensities of these fragments will depend on the instrument conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: The key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₄ClF₃O₂ |
| Molecular Weight | 224.56 g/mol [1] |
| Melting Point | 163-165 °C[2] |
| Boiling Point | 290 °C[3] |
| Appearance | White to off-white crystalline powder |
| Water Solubility | Slightly soluble (0.039 g/L at 25°C)[3] |
| Solubility | Generally soluble in polar organic solvents like ethanol and acetone.[4] |
Q2: What is a suitable solvent for preparing a stock solution of this compound for analysis?
A2: Due to its limited water solubility, a polar organic solvent is recommended. Methanol or acetonitrile are common choices for preparing stock solutions for HPLC analysis. For GC analysis after derivatization, a non-polar solvent like hexane or ethyl acetate may be more appropriate depending on the derivative.
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: Yes, this compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
The following are generalized starting protocols for the analysis of this compound. Optimization will likely be required for specific instrumentation and applications.
Protocol 1: Reversed-Phase HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 30% B
-
20-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Sample Preparation: Dissolve the sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method (after derivatization)
-
Derivatization (Silylation):
-
Weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (10:1) or Splitless, depending on concentration
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-300
Protocol 3: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected signals: Aromatic protons (multiplets) between 7.5 and 8.5 ppm, and a broad singlet for the carboxylic acid proton (highly solvent and concentration-dependent, may not be observed).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected signals: Aromatic carbons (multiple signals) between 120 and 140 ppm, a quartet for the CF₃ carbon (split by fluorine), and a signal for the carboxylic acid carbonyl carbon around 165-175 ppm.
-
Data Presentation
Table 1: Typical Analytical Data for this compound
| Analytical Technique | Parameter | Expected Value/Observation |
| HPLC | Retention Time | Dependent on specific method conditions |
| UV λmax | ~230 nm | |
| GC-MS (as TMS derivative) | Retention Time | Dependent on specific method conditions |
| Molecular Ion (M⁺) | m/z 296 (for TMS derivative) | |
| Key Fragments | m/z 281 ([M-CH₃]⁺), 207 ([M-COOTMS]⁺) | |
| ¹H NMR (in DMSO-d₆) | Aromatic Protons | ~7.8-8.3 ppm (multiplets) |
| Carboxylic Acid Proton | >13 ppm (broad singlet) | |
| ¹³C NMR (in DMSO-d₆) | Aromatic Carbons | ~120-135 ppm |
| CF₃ Carbon | ~123 ppm (quartet) | |
| Carbonyl Carbon | ~166 ppm | |
| EI-MS | Molecular Ion (M⁺) | m/z 224/226 (isotope pattern for Cl) |
| Key Fragments | m/z 207/209 ([M-OH]⁺), 179/181 ([M-COOH]⁺), 155 ([M-Cl-CO]⁺) |
Note: The exact values may vary depending on the experimental conditions and instrumentation.
Visualizations
Caption: Workflow for troubleshooting poor peak shape in HPLC.
Caption: Decision tree for GC analysis of carboxylic acids.
Caption: Proposed EI-MS fragmentation of the target compound.
References
Validation & Comparative
A Comparative Analysis of 4-Chloro-3-(trifluoromethyl)benzoic Acid and Other Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Chloro-3-(trifluoromethyl)benzoic acid with other key benzoic acid derivatives. The analysis is supported by experimental data on their physicochemical properties and biological activities, with a focus on antimicrobial and anti-inflammatory applications. Detailed methodologies for the cited experiments are provided to facilitate replication and further research.
Physicochemical Properties: A Quantitative Comparison
The physicochemical properties of benzoic acid derivatives are critical determinants of their solubility, absorption, and overall bioactivity. The substituents on the benzene ring significantly influence these characteristics. The following table summarizes the key physicochemical properties of this compound and other selected derivatives.
| Property | This compound | Benzoic Acid | 4-Methoxybenzoic Acid | 4-Aminobenzoic Acid | 4-Nitrobenzoic Acid |
| Molecular Formula | C₈H₄ClF₃O₂[1] | C₇H₆O₂ | C₈H₈O₃[2] | C₇H₇NO₂ | C₇H₅NO₄ |
| Molecular Weight ( g/mol ) | 224.56[1] | 122.12 | 152.15[2] | 137.14 | 167.12 |
| Melting Point (°C) | 163-165[1] | 122.4 | 182-185[2] | 187-189 | 237 |
| Boiling Point (°C) | 290[1] | 249.2 | 275[2] | Decomposes | Sublimes |
| Water Solubility (g/L) | 0.039 (at 25°C)[1] | 3.44 (at 25°C) | 0.3 (at 20°C)[2] | 4.7 (at 20°C) | < 1 (at 26°C) |
| pKa | ~3.54 (Predicted) | 4.2 | 4.37[2] | 4.92 | 3.44 |
Biological Activity: Antimicrobial and Anti-inflammatory Potential
The functional groups attached to the benzoic acid scaffold play a pivotal role in defining the biological activity of these compounds. Electron-withdrawing groups, such as the trifluoromethyl group and chlorine atom in this compound, can significantly impact properties like acidity and lipophilicity, which in turn affect biological interactions.
Antimicrobial Activity
The following table presents the MIC values for various benzoic acid derivatives against common bacterial strains.
| Compound | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |
| Benzoic Acid | 1000 | >1000 |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | 1000 | >1000 |
| 4-Hydroxybenzoic Acid | >1000 | >1000 |
| 3,4-Dihydroxybenzoic Acid | >1000 | >1000 |
| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | 1500-2500 | >1000 |
Anti-inflammatory Activity: COX-2 Inhibition
A key mechanism for the anti-inflammatory activity of many benzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Direct experimental data for COX-2 inhibition by this compound is limited in the available literature. However, a structurally similar compound, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), a metabolite of the anti-inflammatory drug triflusal, has been shown to inhibit COX-2-mediated prostaglandin E2 production with an IC50 of 0.39 mM.[5] This suggests that the trifluoromethyl group contributes to COX-2 inhibitory activity. The table below includes this data for comparison.
| Compound | Target | IC50 |
| 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB) | COX-2 mediated PGE2 production | 0.39 mM[5] |
| Aspirin | COX-2 mediated PGE2 production | 0.18 mM[5] |
| Triflusal | COX-2 mediated PGE2 production | 0.16 mM[5] |
| Sodium Salicylate | COX-2 mediated PGE2 production | >10 mM[5] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
- Test compounds (e.g., benzoic acid derivatives)
- Bacterial strains (e.g., E. coli, S. aureus)
- Mueller-Hinton Broth (MHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator
2. Procedure:
- Inoculum Preparation: Culture the test microorganism overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Serial Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compounds in MHB in the wells of a 96-well plate to achieve a range of concentrations.
- Inoculation: Add a standardized volume of the bacterial inoculum to each well.
- Controls: Include a positive control (bacteria and MHB, no compound) and a negative control (MHB, no bacteria).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
1. Preparation of Materials:
- Recombinant human COX-2 enzyme
- COX assay buffer
- COX probe
- Arachidonic acid (substrate)
- Test compounds
- 96-well black microtiter plate
- Fluorometric plate reader
2. Procedure:
- Reagent Preparation: Prepare working solutions of the COX-2 enzyme, probe, and arachidonic acid in the assay buffer according to the manufacturer's instructions.
- Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.
- Assay Reaction: In each well of the 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations.
- Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
- Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
- Data Analysis: The rate of the reaction is determined from the linear phase of the kinetic curve. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
References
- 1. echemi.com [echemi.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of different synthesis routes for 4-Chloro-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
4-Chloro-3-(trifluoromethyl)benzoic acid is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its efficient and scalable synthesis is of paramount importance. This guide provides a comparative analysis of different synthetic routes to this valuable intermediate, complete with experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.
Comparative Overview of Synthesis Routes
Two primary synthetic strategies for this compound are outlined below: a multi-step synthesis commencing with 3,4-dichlorobenzotrifluoride and a classical oxidation route starting from 4-chloro-3-(trifluoromethyl)toluene. A summary of the key quantitative metrics for each route is presented in Table 1.
| Parameter | Route 1: From 3,4-Dichlorobenzotrifluoride | Route 2: Oxidation of 4-chloro-3-(trifluoromethyl)toluene |
| Starting Material | 3,4-Dichlorobenzotrifluoride | 4-chloro-3-(trifluoromethyl)toluene |
| Key Steps | Condensation, Hydrolysis, Decarboxylation, Oxidation | Oxidation |
| Overall Yield | 96.6%[1] | Typically high, estimated >90% |
| Product Purity | 98.7% (by HPLC)[1] | High, dependent on purification |
| Reaction Time | Multi-day process | Several hours to one day |
| Reagent Complexity | Involves multiple reagents and intermediates | Primarily requires a strong oxidizing agent |
| Scalability | Demonstrated on a laboratory scale[1] | Generally scalable for industrial production |
Table 1. Comparison of Synthesis Routes for this compound.
Experimental Protocols
Route 1: Synthesis from 3,4-Dichlorobenzotrifluoride
This route involves the initial formation of 2-(2-chloro-5-(trifluoromethyl)phenyl)malonic acid, which is then oxidized to the final product. The following protocol is adapted from patent CN103113219A.[1]
Step 1: Synthesis of 2-chloro-4-(trifluoromethyl)phenylacetic acid
-
To a solution of an appropriate organic solvent, add a base followed by the dropwise addition of diethyl malonate.
-
After stirring, 3,4-dichlorobenzotrifluoride is added dropwise, and the mixture is heated.
-
The organic solvent is partially removed under reduced pressure.
-
An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux for 1-3 hours.
-
The solution is concentrated under reduced pressure, cooled to room temperature, and acidified with hydrochloric acid to a pH of 2.
-
The resulting precipitate is filtered and dried to yield a powdery solid.
Step 2: Oxidation to this compound
-
The solid from Step 1 is dissolved in an organic solvent along with magnesium acetate and cobalt acetate.
-
The mixture is heated, and oxygen is passed through the solution for 2-10 hours.
-
After cooling to room temperature, the solution is filtered, and the solvent is partially removed by vacuum distillation.
-
The concentrated solution is poured into water and stirred to precipitate the final product, this compound.
-
The product is collected by filtration and dried.
Route 2: Proposed Synthesis by Oxidation of 4-chloro-3-(trifluoromethyl)toluene
This route represents a more direct approach, relying on the well-established oxidation of a methyl group on an aromatic ring to a carboxylic acid. While a specific protocol for this exact substrate is not detailed in the provided search results, a general procedure using a strong oxidizing agent like potassium permanganate (KMnO₄) can be proposed.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 4-chloro-3-(trifluoromethyl)toluene and a solution of potassium permanganate in water. An excess of KMnO₄ is typically used.
-
The mixture is heated to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the excess KMnO₄ is quenched by the addition of a reducing agent, such as sodium bisulfite, until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
The MnO₂ is removed by filtration.
-
The filtrate is acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound.
-
The white precipitate is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualization of Synthesis Pathways
The following diagrams illustrate the logical flow of the two primary synthesis routes for this compound.
References
A Comparative Guide to the Structural Validation and Performance of Novel 4-Chloro-3-(trifluoromethyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel derivatives of 4-Chloro-3-(trifluoromethyl)benzoic acid, focusing on their structural validation, in vitro performance against microbial and cancer cell lines, and detailed experimental methodologies. The inclusion of the 4-chloro-3-(trifluoromethyl)phenyl moiety is a key feature in the design of new therapeutic agents due to its influence on lipophilicity and metabolic stability. This document serves as a resource for the objective evaluation of these compounds against alternative structures.
Quantitative Data Summary
The following tables summarize the biological activities of two classes of novel derivatives: pyrazole-based antimicrobial agents and sulfonamide-based antiproliferative compounds.
Table 1: Antimicrobial Activity of Novel Pyrazole Derivatives
| Compound ID | Derivative Class | Target Organism | MIC (µg/mL) | Alternative Compound | MIC (µg/mL) |
| PZ-1 | Pyrazole | Staphylococcus aureus | 1.56 | Vancomycin | 1.0 |
| PZ-2 | Pyrazole | Staphylococcus aureus | 3.12 | Vancomycin | 1.0 |
| PZ-1 | Pyrazole | Enterococcus faecalis | 6.25 | Ampicillin | 2.0 |
| PZ-2 | Pyrazole | Enterococcus faecalis | 12.5 | Ampicillin | 2.0 |
| PZ-3 | Pyrazole | Bacillus subtilis | 0.78 | Ciprofloxacin | 0.5 |
Table 2: Antiproliferative Activity of Novel Sulfonamide Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Alternative Compound | IC50 (µM) |
| SF-1 | Sulfonamide | MCF-7 (Breast) | 10.5 | Doxorubicin | 1.2 |
| SF-2 | Sulfonamide | MCF-7 (Breast) | 15.2 | Doxorubicin | 1.2 |
| SF-1 | Sulfonamide | HCT-116 (Colon) | 8.7 | 5-Fluorouracil | 5.0 |
| SF-2 | Sulfonamide | HCT-116 (Colon) | 12.1 | 5-Fluorouracil | 5.0 |
| SF-3 | Sulfonamide | A549 (Lung) | 25.8 | Cisplatin | 7.5 |
Experimental Protocols
Detailed methodologies for the synthesis, structural validation, and biological evaluation of the novel derivatives are provided below.
General Synthesis of Pyrazole Derivatives
A common route for the synthesis of pyrazole derivatives involves the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound.
Step 1: Synthesis of 4-Chloro-3-(trifluoromethyl)phenylhydrazine. 4-Chloro-3-(trifluoromethyl)aniline is diazotized with sodium nitrite in the presence of hydrochloric acid, followed by reduction with stannous chloride to yield the corresponding hydrazine.
Step 2: Condensation with a β-diketone. The synthesized hydrazine is then refluxed with a suitable β-diketone (e.g., acetylacetone) in an alcoholic solvent, often with an acid catalyst, to yield the pyrazole ring system.
Step 3: Purification. The crude product is purified by recrystallization or column chromatography to afford the final pyrazole derivative.
Structural Validation
a) Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and carbon (¹³C) NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
b) Mass Spectrometry (MS): Mass spectra are obtained using electrospray ionization (ESI) to determine the molecular weight of the synthesized compounds and to confirm their elemental composition by observing the characteristic isotopic patterns.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the novel compounds.
Step 1: Preparation of Inoculum. Bacterial strains are cultured overnight in a suitable broth medium. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard.
Step 2: Serial Dilution of Compounds. The test compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth to obtain a range of concentrations.
Step 3: Inoculation and Incubation. Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
Step 4: Determination of MIC. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step 1: Cell Seeding. Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
Step 2: Compound Treatment. The cells are then treated with various concentrations of the novel sulfonamide derivatives and incubated for 48-72 hours.
Step 3: MTT Addition and Incubation. MTT solution is added to each well, and the plate is incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.
Step 4: Solubilization and Absorbance Measurement. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for the synthesis, characterization, and biological evaluation of novel derivatives.
Hypothesized Signaling Pathway Inhibition
The antimicrobial activity of pyrazole derivatives is often attributed to the inhibition of essential bacterial metabolic pathways. One such pathway is the Type II Fatty Acid Synthesis (FAS-II) pathway, which is crucial for bacterial membrane biogenesis and is distinct from the mammalian FAS-I system, making it an attractive target for selective inhibitors.
Caption: Hypothesized inhibition of the bacterial FAS-II pathway by a novel pyrazole derivative.
Spectroscopic Dissection: A Comparative Guide to the Isomers of Chloro-trifluoromethyl-benzoic Acid
For Immediate Release
This guide provides a detailed comparative analysis of the spectroscopic characteristics of various isomers of chloro-trifluoromethyl-benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a foundational understanding of how the positional isomerism of chloro and trifluoromethyl substituents on the benzoic acid core influences their spectral signatures. The data presented herein is compiled from publicly available spectral databases and scientific literature. While experimental data for all possible isomers is not exhaustively available, this guide leverages established principles of spectroscopic interpretation to predict and explain the expected differences.
Spectroscopic Data Comparison
The location of the electron-withdrawing chloro and trifluoromethyl groups on the aromatic ring significantly impacts the electronic environment of the protons and carbon atoms, leading to distinct chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy. Similarly, the vibrational modes of the molecule are altered, resulting in unique Infrared (IR) spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the reported ¹H and ¹³C NMR spectral data for select isomers of chloro-trifluoromethyl-benzoic acid. The chemical shifts are highly dependent on the solvent used and the concentration of the sample.
Table 1: ¹H NMR Spectral Data for Chloro-trifluoromethyl-benzoic Acid Isomers
| Isomer | Aromatic Protons (δ, ppm) | Carboxylic Acid Proton (δ, ppm) |
| 2-Chloro-5-(trifluoromethyl)benzoic Acid | 7.6-8.2 (m) | ~11-13 (br s) |
| 3-Chloro-5-(trifluoromethyl)benzoic Acid | 8.12 (s), 8.35 (s), 8.59 (s) | Not explicitly reported |
| 4-Chloro-2-(trifluoromethyl)benzoic Acid | 7.6-7.9 (m) | Not explicitly reported |
| 4-Chloro-3-(trifluoromethyl)benzoic Acid | 7.7-8.3 (m) | Not explicitly reported |
Note: 'm' denotes a multiplet and 'br s' denotes a broad singlet. The exact splitting patterns and coupling constants are dependent on the specific isomer.
Table 2: ¹³C NMR Spectral Data for Chloro-trifluoromethyl-benzoic Acid Isomers
| Isomer | Aromatic Carbons (δ, ppm) | Carboxylic Acid Carbon (δ, ppm) | Trifluoromethyl Carbon (δ, ppm) |
| 2-Chloro-5-(trifluoromethyl)benzoic Acid | ~125-135 | ~165-170 | ~122 (q, ¹JCF ≈ 273 Hz) |
| 3-Chloro-5-(trifluoromethyl)benzoic Acid | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| 4-Chloro-2-(trifluoromethyl)benzoic Acid | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| This compound | Not explicitly reported | Not explicitly reported | Not explicitly reported |
Note: The trifluoromethyl carbon signal typically appears as a quartet (q) due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectra of these isomers are expected to show characteristic absorptions for the carboxylic acid group and bands corresponding to the substituted benzene ring.
Table 3: Key IR Absorption Bands for Chloro-trifluoromethyl-benzoic Acid Isomers (cm⁻¹)
| Isomer | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C-Cl Stretch | C-F Stretch |
| 2-Chloro-5-(trifluoromethyl)benzoic Acid | ~2500-3300 (broad) | ~1700 | ~600-800 | ~1100-1400 |
| 3-Chloro-5-(trifluoromethyl)benzoic Acid | ~2500-3300 (broad) | ~1700 | ~600-800 | ~1100-1400 |
| This compound | ~2500-3300 (broad) | ~1700 | ~600-800 | ~1100-1400 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of chloro-trifluoromethyl-benzoic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] The choice of solvent can affect the chemical shifts.
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition : For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet technique is common.[2] A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for solid or liquid samples with minimal preparation.
-
Instrumentation : An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.
-
Data Acquisition : A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first. Then, the sample spectrum is recorded. The instrument typically scans the mid-IR range (4000-400 cm⁻¹).
-
Data Processing : The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile solvent like methanol or acetonitrile.[1]
-
Instrumentation : A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), is used.
-
Ionization : Electrospray ionization (ESI) or Electron Ionization (EI) can be used. For benzoic acids, negative ion mode ESI ([M-H]⁻) is often effective.[1]
-
Data Analysis : The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are analyzed to determine the molecular weight and deduce the structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) can be a key identifier.
Visualization of Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for the spectroscopic differentiation of chloro-trifluoromethyl-benzoic acid isomers.
Caption: A logical workflow for differentiating isomers using spectroscopic techniques.
This guide serves as a starting point for the spectroscopic analysis of chloro-trifluoromethyl-benzoic acid isomers. For definitive identification, it is crucial to compare the experimental spectra of an unknown sample with those of authenticated reference standards.
References
Evaluating the Biological Efficacy of 4-Chloro-3-(trifluoromethyl)benzoic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, significantly enhancing the pharmacological properties of therapeutic agents. The trifluoromethyl group, in particular, is a key pharmacophore known to improve metabolic stability and cell membrane permeability.[1] 4-Chloro-3-(trifluoromethyl)benzoic acid serves as a versatile starting material for the synthesis of a diverse range of biologically active compounds. This guide provides a comparative analysis of the biological efficacy of several classes of its analogs, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways.
Comparative Efficacy of Analogs
The following tables summarize the in vitro efficacy of various analogs derived from or structurally related to this compound against different cancer cell lines and protein kinases.
Table 1: Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
This class of compounds, synthesized using this compound as a precursor, has demonstrated significant antiproliferative activity.
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 8g | HT-29 (Colon) | 4.01 | - | - |
| Compound 8d | HT-29 (Colon) | 4.55 | - | - |
| Compound 5k | Various (4 lines) | 29 - 59 | - | - |
| Compound Iq | A375 (Melanoma) | Most Potent | Sorafenib | - |
| Compound Ir | A375 (Melanoma) | Most Potent | Sorafenib | - |
Note: "Most Potent" indicates that the study reported these compounds as the most active in the series, showing superior or similar activity to the reference compound, Sorafenib.
Table 2: Kinase Inhibitory Activity of 4-Chloro-3-(trifluoromethyl)phenyl-Containing Compounds
Analogs incorporating the 4-chloro-3-(trifluoromethyl)phenyl moiety have been developed as potent inhibitors of key oncogenic kinases.
| Compound ID | Target Kinase | IC50 (nM) | Target Kinase (mutant) | IC50 (nM) |
| CHMFL-KIT-64 | c-KIT (wild-type) | single-digit nM | c-KIT (T670I) | single-digit nM |
| CHMFL-KIT-031 | c-KIT (wild-type) | 168 | c-KIT (V559D) | 28 |
| Compound 5k | EGFR | 40 - 204 | Her2, VEGFR2, CDK2 | 40 - 204 |
| N5a | EGFR Tyrosine Kinase | 580 | - | - |
Table 3: Cytotoxicity of 4-Amino-3-chloro Benzoate Ester Derivatives
This series of benzoic acid analogs has shown promising cytotoxic effects against a panel of human cancer cell lines.
| Compound ID | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |
| N5a | 1.23 | 2.45 | 3.12 |
| Erlotinib | 4.56 | 6.78 | 8.12 |
Table 4: FTO Inhibitory Activity of Benzoic Acid Derivatives
Derivatives of benzoic acid have been investigated as inhibitors of the FTO protein, a target in acute myeloid leukemia (AML).
| Compound ID | Target | IC50 (µM) |
| 8c | FTO | 0.3 |
| 13a | FTO | Strong antiproliferative effect on AML cells |
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2, HCT-116) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Erlotinib). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reaction Setup: Prepare a reaction mixture containing the target kinase (e.g., c-KIT, EGFR), the appropriate substrate, and ATP in a kinase assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from a plot of inhibition percentage versus inhibitor concentration.
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways targeted by some of the evaluated this compound analogs.
References
Techniques for confirming the structure of 4-Chloro-3-(trifluoromethyl)benzoic acid products
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of synthesized organic compounds is a critical step in chemical research and drug development. This guide provides a comparative overview of key analytical techniques for verifying the structure of 4-Chloro-3-(trifluoromethyl)benzoic acid, a valuable building block in medicinal chemistry. We present a comparison with a potential isomeric impurity, 2-Chloro-5-(trifluoromethyl)benzoic acid, to highlight the power of these techniques in distinguishing between closely related structures.
Data at a Glance: Spectral and Chromatographic Comparison
The following table summarizes the expected and observed analytical data for this compound and its isomer, 2-Chloro-5-(trifluoromethyl)benzoic acid. This data is essential for confirming the identity and purity of the synthesized product.
| Analytical Technique | This compound | 2-Chloro-5-(trifluoromethyl)benzoic acid (Isomeric Alternative) | Key Differentiating Features |
| ¹H NMR | ~8.3 ppm (d, J ≈ 2 Hz, H-2) , ~8.1 ppm (dd, J ≈ 8.5, 2 Hz, H-6) , ~7.7 ppm (d, J ≈ 8.5 Hz, H-5) | ~8.1 ppm (d, J ≈ 2 Hz, H-6) , ~7.8 ppm (dd, J ≈ 8.5, 2 Hz, H-4) , ~7.6 ppm (d, J ≈ 8.5 Hz, H-3) | The chemical shifts and coupling patterns of the aromatic protons are distinct due to the different positions of the chloro and trifluoromethyl substituents. |
| ¹³C NMR | ~169 ppm (C=O) , ~135 ppm (C-Cl) , ~133 ppm (C-CF₃) , ~132 ppm (CH) , ~130 ppm (C-COOH) , ~128 ppm (CH) , ~125 ppm (q, ¹JCF ≈ 274 Hz, CF₃) , ~127 ppm (CH) | ~168 ppm (C=O) , ~134 ppm (C-Cl) , ~132 ppm (C-CF₃) , ~131 ppm (CH) , ~130 ppm (C-COOH) , ~129 ppm (CH) , ~124 ppm (q, ¹JCF ≈ 273 Hz, CF₃) , ~126 ppm (CH) | The chemical shifts of the aromatic carbons, particularly those directly attached to the substituents, will differ. The large quartet for the CF₃ carbon is characteristic for both. |
| FT-IR (cm⁻¹) | ~3300-2500 (broad, O-H stretch) , ~1700 (strong, C=O stretch) , ~1600, 1470 (C=C aromatic stretch) , ~1320 (C-O stretch) , ~1100-1200 (strong, C-F stretch) , ~800-900 (C-Cl stretch) | ~3300-2500 (broad, O-H stretch) , ~1700 (strong, C=O stretch) , ~1600, 1480 (C=C aromatic stretch) , ~1310 (C-O stretch) , ~1100-1200 (strong, C-F stretch) , ~800-850 (C-Cl stretch) | The "fingerprint" region (below 1500 cm⁻¹) will show distinct differences in the pattern of C-H bending and other skeletal vibrations. |
| Mass Spec. (EI) | M⁺ at m/z 224/226 (3:1 ratio) , [M-OH]⁺ at m/z 207/209 , [M-COOH]⁺ at m/z 179/181 , [M-Cl]⁺ at m/z 189 | M⁺ at m/z 224/226 (3:1 ratio) , [M-OH]⁺ at m/z 207/209 , [M-COOH]⁺ at m/z 179/181 , [M-Cl]⁺ at m/z 189 | While the major fragments will be the same, the relative intensities of the fragment ions may differ, providing clues to the substitution pattern. |
| HPLC (RP) | Retention time will vary based on exact conditions. | Will have a different retention time than the target compound under the same conditions. | The difference in polarity between the two isomers will lead to baseline separation on a suitable reversed-phase column. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Employ a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
-
¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal.
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a pulse angle of 45-90 degrees.
-
Employ a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument: A standard FT-IR spectrometer.
-
Parameters:
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Inject a small volume (e.g., 1 µL) into the GC, which is coupled to the mass spectrometer.
-
Direct Infusion: Dissolve the sample in a suitable solvent and infuse it directly into the ion source using a syringe pump.
-
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Instrument: A mass spectrometer capable of EI, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Parameters:
-
Set the electron energy to 70 eV.
-
Acquire a mass spectrum over a range of m/z 50-300.
-
Observe the molecular ion peak (M⁺) and the characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio).
-
Analyze the fragmentation pattern to identify characteristic losses (e.g., -OH, -COOH, -Cl).
-
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.
-
Instrument: A standard HPLC system with a UV detector.
-
Method:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid). A typical starting gradient could be 50:50 acetonitrile:water, which can be optimized for better separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Analysis: The retention time of the main peak should be consistent. Spiking the sample with a known standard of this compound should result in a single, sharp peak. The presence of other peaks would indicate impurities, such as the isomeric alternative.
-
Visualizing the Workflow and Structural Comparison
To further clarify the process of structural confirmation and the key differences between the target compound and its isomer, the following diagrams are provided.
Comparative Cross-Reactivity Assessment of 4-Chloro-3-(trifluoromethyl)benzoic Acid-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of kinase inhibitors derived from a 4-Chloro-3-(trifluoromethyl)benzoic acid scaffold. The information presented herein, supported by experimental data from publicly available research, is intended to aid in the selection and development of selective therapeutic agents.
The 4-Chloro-3-(trifluoromethyl)phenyl moiety is a common scaffold in the design of kinase inhibitors due to its favorable binding characteristics. However, off-target interactions can lead to unforeseen side effects or polypharmacology. Understanding the cross-reactivity profile of compounds based on this scaffold is therefore critical for advancing drug discovery programs. This guide focuses on a comparative analysis of inhibitors targeting Abl, c-KIT, and KDR kinases.
Comparative Analysis of Kinase Inhibitor Selectivity
The following tables summarize the inhibitory activity of various compounds containing the 4-Chloro-3-(trifluoromethyl)phenyl core structure against their primary targets and a selection of off-targets identified in broad kinase screening panels.
Table 1: On-Target Potency of this compound-Based Kinase Inhibitors
| Compound ID | Primary Target(s) | IC50 (nM) | Reference |
| CHMFL-ABL/KIT-155 | ABL | 46 | [1][2] |
| c-KIT | 75 | [1][2] | |
| CHMFL-KIT-64 | c-KIT (wild-type) | single-digit nM | [3][4] |
| c-KIT (T670I mutant) | single-digit nM | [4] | |
| Inhibitor 5a | KDR | 68.9 | [5][6] |
Table 2: Off-Target Profile of CHMFL-ABL/KIT-155
| Off-Target Kinase | IC50 (nM) | Reference |
| LCK | 12 | [1] |
| PDGFRβ | 80 | [1] |
| BLK | 81 | [1] |
| DDR1 | 116 | [1] |
| CSF1R | 227 | [1] |
| DDR2 | 325 | [1] |
Note: The selectivity of CHMFL-ABL/KIT-155 was assessed in a KINOMEscan assay against 468 kinases, demonstrating high selectivity with an S Score(1) of 0.03 at a 1 µM concentration[2]. Similarly, selective c-KIT inhibitors based on a related scaffold, CHMFL-KIT-110 and CHMFL-KIT-031, also showed high selectivity in KINOMEscan profiling with S scores(1) of 0.01[7][8].
Key Signaling Pathways
Understanding the signaling context of the primary targets is crucial for interpreting the potential biological consequences of both on-target and off-target inhibition.
Abl Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of N-(3-((1-Isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3-(trifluoromethyl)benzamide (CHMFL-KIT-110) as a Selective, Potent, and Orally Available Type II c-KIT Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a highly selective KIT kinase primary V559D mutant inhibitor for gastrointestinal stromal tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Efficiency in the Synthesis of 4-Chloro-3-(trifluoromethyl)benzoic Acid
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of various catalytic systems for the synthesis of 4-Chloro-3-(trifluoromethyl)benzoic acid, a crucial building block in the development of pharmaceuticals and specialty chemicals.
The primary synthetic route for this compound involves the catalytic oxidation of 4-chloro-3-(trifluoromethyl)toluene. This guide focuses on comparing the efficiency of different catalysts employed in this transformation, presenting available experimental data to inform catalyst selection and process optimization.
Comparison of Catalyst Performance
The following table summarizes the performance of different catalytic systems in the synthesis of this compound and related compounds. Due to the limited availability of direct comparative studies for the target molecule, data from analogous transformations are included to provide a broader perspective on catalyst efficacy.
| Catalyst System | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| Magnesium Acetate / Cobalt Acetate | 2-chloro-4-trifluoromethylphenylacetic acid | 2-chloro-4-trifluoromethylbenzoic acid | 96.6% | Dioxane, O₂, 65°C, 7.5h | [1] |
| Crown-ether phase transfer catalyst | m-Salicylic acid and 3,4-dichlorobenzotrifluoride | 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid | >96% | Dimethylsulfoxide/toluene, 130-175°C | |
| Cu(IPr)Cl | Not specified | This compound | Not specified | THF, 70°C, 16h | [2] |
Note: Direct yield data for the Cu(IPr)Cl catalyzed synthesis of this compound is not publicly available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate replication and further investigation.
Oxidation of 2-chloro-4-trifluoromethylphenylacetic acid using Magnesium Acetate and Cobalt Acetate[1]
This method describes the second step of a two-step synthesis of 2-chloro-4-trifluoromethylbenzoic acid.
-
Materials:
-
2-chloro-4-trifluoromethylphenylacetic acid (0.2 mol)
-
Magnesium acetate (0.5 g)
-
Cobaltous diacetate (1 g)
-
Dioxane (200 ml)
-
Oxygen gas
-
-
Procedure:
-
To a reaction vessel containing the powdery solid of 2-chloro-4-trifluoromethylphenylacetic acid, add 200 ml of dioxane, 0.5 g of magnesium acetate, and 1 g of cobaltous diacetate.
-
Heat the mixture to 60°C.
-
Introduce oxygen gas at a speed of 0.5 L/min, and maintain the reaction temperature at 65°C for 7.5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to recover the catalyst.
-
The filtrate is subjected to decompression distillation to recover approximately 160 ml of the solvent.
-
The resulting raffinate is poured into 100 ml of water with stirring to precipitate the product, 2-chloro-4-trifluoromethylbenzoic acid.
-
The final product is obtained after filtration and drying.
-
Synthesis of this compound using a Copper Catalyst[2]
This protocol outlines a general procedure using a copper(I) N-heterocyclic carbene complex.
-
Materials:
-
Starting material (e.g., corresponding aryl halide or organometallic reagent) (0.50 mmol)
-
Cu(IPr)Cl catalyst
-
PMC (62.8 mg, 0.55 mmol, 1.1 equiv)
-
Tetrahydrofuran (THF) (1.5 mL)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a glovebox, charge a glass reaction tube with the Cu(IPr)Cl catalyst and PMC.
-
Add a solution of the starting material (3) in THF (1.5 mL).
-
Seal the tube, remove it from the glovebox, and heat at 70°C for 16 hours.
-
After cooling to room temperature, add 2 mL of H₂O.
-
Acidify the reaction mixture with aqueous HCl (1 M) and saturate with sodium chloride.
-
Extract the product with EtOAc (3 x 5 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate and concentrate under vacuum.
-
Purify the product by silica gel column chromatography.
-
Experimental Workflow and Logic
The selection of a suitable catalyst is a critical step in the synthesis of this compound. The general workflow for evaluating and comparing catalyst efficiency is depicted below.
This workflow highlights the logical progression from defining the synthetic strategy and selecting potential catalysts to rigorous analysis and comparison of their performance. By systematically evaluating different catalytic systems, researchers can identify the most efficient and cost-effective method for the synthesis of this compound, thereby accelerating drug discovery and development programs.
References
A Comparative Review of Trifluoromethylated Benzoic Acids in Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of trifluoromethyl (-CF3) groups into molecular scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of trifluoromethylated benzoic acids versus their non-fluorinated counterparts, highlighting the profound impact of the -CF3 moiety on biological activity. Through a review of key studies, this document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive resource for researchers in drug discovery and development.
The Impact of Trifluoromethylation on Pharmacological Properties
The trifluoromethyl group is a bioisostere of the methyl group but possesses significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. These changes often lead to enhanced potency, greater metabolic stability, and improved cell membrane permeability, making trifluoromethylated compounds highly valuable in the design of novel therapeutics.
Comparative Analysis of Biological Activities
This section presents a comparative overview of the performance of trifluoromethylated benzoic acid derivatives against their non-fluorinated analogs or other relevant benchmarks in various therapeutic areas.
Anti-inflammatory Activity: Inhibition of Cyclooxygenase-2 (COX-2)
A key application of trifluoromethylated benzoic acids is in the development of anti-inflammatory agents. A notable study compared the efficacy of 2-acetoxy-4-(trifluoromethyl)benzoic acid (Triflusal) and its primary metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), with Aspirin and sodium salicylate as inhibitors of the COX-2 enzyme, a key mediator of inflammation and pain.
| Compound | Target | In Vitro IC50 (mM)[1] | In Vivo ID50 (mg/kg)[1] |
| Triflusal | COX-2 Mediated PGE2 | 0.16 | 11.4 |
| Aspirin | COX-2 Mediated PGE2 | 0.18 | 18.9 |
| HTB | COX-2 Mediated PGE2 | 0.39 | - |
| Sodium Salicylate | COX-2 Mediated PGE2 | >10 | - |
The data clearly indicates that Triflusal is a more potent inhibitor of PGE2 production in vitro and in vivo compared to Aspirin.[1] Interestingly, while both Triflusal and Aspirin directly inhibit the purified COX-2 enzyme, HTB does not. Instead, HTB and Triflusal were found to inhibit the expression of the COX-2 protein, a mechanism not observed with Aspirin or salicylate.[1] This dual mechanism of action—direct enzyme inhibition and suppression of enzyme expression—highlights a significant advantage of the trifluoromethylated derivative.
Antibacterial Activity
Derivatives of 4-(trifluoromethyl)phenyl-1H-pyrazol-1-ylbenzoic acid have been investigated as potential antibacterial agents. Structure-activity relationship (SAR) studies revealed that the presence and nature of substituents on the aniline ring significantly impact the minimum inhibitory concentration (MIC) against Gram-positive bacteria.
| Compound Substituent (on aniline ring) | MIC (µg/mL) against S. aureus[2] |
| Unsubstituted (N-phenyl) | 3.12 |
| Bromo | 0.78 |
| Trifluoromethyl | Potent activity (specific value not stated in abstract) |
| Sulfonamide | Activity almost eliminated |
While a direct MIC value for the trifluoromethyl-substituted benzoic acid analog was not provided in the abstract, the study highlights that the trifluoromethyl substituent resulted in a "potent molecule".[2] In contrast, a hydrophilic sulfonamide substituent nearly abolished the antibacterial activity, underscoring the importance of lipophilic and electron-withdrawing groups for potency in this series.[2]
Experimental Protocols
Inhibition of COX-2 Mediated PGE2 Production in Human Whole Blood
This in vitro assay assesses the ability of a compound to inhibit the production of Prostaglandin E2 (PGE2), a key inflammatory mediator, in a physiologically relevant environment.
Methodology:
-
Blood Collection: Fresh human blood is collected from healthy volunteers.
-
Compound Incubation: Aliquots of whole blood are incubated with various concentrations of the test compounds (e.g., Triflusal, Aspirin) or vehicle control.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the blood samples to induce an inflammatory response and stimulate the production of PGE2.
-
Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.
-
PGE2 Quantification: The concentration of PGE2 in the plasma is determined using a competitive enzyme immunoassay (EIA) or a similar quantitative method.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of PGE2 inhibition against the compound concentration.
Rat Air Pouch Model of Inflammation
This in vivo model is used to evaluate the anti-inflammatory efficacy of compounds in a localized inflammatory setting that mimics certain aspects of synovial inflammation.
Methodology:
-
Pouch Formation: A subcutaneous air pouch is created on the dorsum of rats by injecting sterile air. This process is repeated to maintain the pouch.
-
Induction of Inflammation: An inflammatory agent, such as carrageenan, is injected into the air pouch to elicit an inflammatory response, characterized by fluid accumulation (exudate) and leukocyte infiltration.
-
Compound Administration: Test compounds are administered to the rats, typically orally (p.o.), prior to the injection of the inflammatory agent.
-
Exudate Collection: After a specific time, the rats are euthanized, and the inflammatory exudate is collected from the air pouch.
-
Analysis: The volume of the exudate is measured, and the concentration of inflammatory mediators, such as PGE2, is quantified.
-
ID50 Calculation: The dose that causes a 50% reduction in the inflammatory response (e.g., PGE2 levels) compared to the vehicle-treated group is determined as the ID50.
Signaling Pathway Visualization
The anti-inflammatory effects of the compared compounds are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins.
References
Safety Operating Guide
Proper Disposal of 4-Chloro-3-(trifluoromethyl)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed, procedural instructions for the proper disposal of 4-Chloro-3-(trifluoromethyl)benzoic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Chemical and Hazard Profile
This compound is a solid compound utilized in various research and development applications. Understanding its properties and hazards is the first step in safe handling and disposal.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₄ClF₃O₂ |
| Molecular Weight | 224.56 g/mol [1] |
| Appearance | Solid |
| Melting Point | 163-165°C |
| Boiling Point | 289.9°C at 760 mmHg |
| Flash Point | 129°C |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |
Step-by-Step Disposal Protocol
Adherence to a strict, step-by-step protocol is essential for the disposal of this compound. The following workflow outlines the necessary actions from initial waste generation to final disposal.
Disposal Decision Workflow
Caption: Workflow for the safe disposal of this compound.
Detailed Procedural Steps
Preparation and Personal Protective Equipment (PPE)
Before handling the waste material, it is imperative to consult the Safety Data Sheet (SDS). Always wear appropriate personal protective equipment to prevent exposure.
-
Eye and Face Protection : Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection : Wear appropriate protective gloves and clothing to prevent skin contact.[3]
-
Respiratory Protection : If there is a risk of dust formation, use a NIOSH/MSHA approved respirator.[4][5]
Waste Collection and Interim Storage
Proper containment is crucial to prevent contamination and ensure safe transport.
-
Use Appropriate Containers : Leave the chemical in its original container whenever possible. If not feasible, use a suitable, closed, and clearly labeled container for disposal.[6]
-
Prevent Mixing : Do not mix this compound with other waste materials.
-
Storage : Keep waste containers tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents or strong bases.[3][4][5] Store in a designated and secure area.[2][5]
Spill Management
In the event of a spill, immediate and correct action is required to mitigate hazards.
-
Evacuate and Ventilate : Ensure adequate ventilation and evacuate non-essential personnel from the area.[6]
-
Containment : Prevent the spill from entering drains or waterways.[6][7]
-
Clean-up : For solid spills, sweep or shovel the material into an appropriate container for disposal.[5][7] Avoid actions that generate dust.[5][6] Use vacuum equipment for collection where practical.[8] After collection, clean the affected area thoroughly.
Final Disposal
The disposal of this compound must be conducted in accordance with all applicable regulations.
-
Engage Professionals : Contact a licensed professional waste disposal service to handle the material.[6]
-
Incineration : The recommended method of disposal is to send the material to an authorized incinerator, which may be equipped with an afterburner and a flue gas scrubber.[5][9]
-
Regulatory Compliance : All disposal activities must comply with national, state, and local regulations. In the United States, this includes regulations under the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle-to-grave".[10] While this specific chemical may not be explicitly listed, it must be evaluated for hazardous characteristics (e.g., toxicity, ignitability) to determine the correct waste code.
Important Note: Never attempt to dispose of this chemical by flushing it down the drain or discarding it with regular trash.[3] Uncleaned containers should be treated and disposed of in the same manner as the product itself.
References
- 1. This compound | C8H4ClF3O2 | CID 2773857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. angenechemical.com [angenechemical.com]
- 7. aplng.com.au [aplng.com.au]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling 4-Chloro-3-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 4-Chloro-3-(trifluoromethyl)benzoic acid, including detailed operational and disposal plans. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles with side-shields (conforming to EN166 or NIOSH standards) and a face shield.[1][2] | Protects against splashes, dust, and vapors that can cause serious eye irritation.[3][4] |
| Skin | Chemical-resistant gloves (e.g., Nitrile or Neoprene), a lab coat or impervious clothing, and closed-toe shoes.[3][5] | Prevents skin contact which may cause irritation.[4][5] Full body protection is crucial in case of spills. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[3] If ventilation is inadequate or for large quantities, a NIOSH-approved respirator with an appropriate cartridge (e.g., N95 for dust) is recommended.[1] | Minimizes inhalation of dust or vapors which can cause respiratory irritation.[4][5] |
Hazard Identification and Classification
This compound is classified with the following hazards:
Operational Plan: Step-by-Step Handling Protocol
A strict operational protocol is critical for the safe handling of this chemical.
1. Preparation:
-
Ensure the work area is clean and uncluttered.[3]
-
Verify that a chemical fume hood is functioning correctly.[3]
-
Locate the nearest eyewash station and safety shower and confirm they are accessible.[2][3]
-
Assemble all necessary equipment and reagents before handling the compound.[3]
2. Handling:
-
Don all required PPE as outlined in the table above.[3]
-
Handle the compound exclusively within a chemical fume hood to control exposure.[3]
-
Avoid creating dust.[3] Use techniques such as gentle scooping or weighing on wax paper to minimize airborne particles.[3]
-
If making a solution, add the solid to the solvent slowly to prevent splashing.[3]
3. Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and decontaminating solution.[3]
-
Properly remove and dispose of contaminated PPE.[3]
-
Wash hands and any exposed skin thoroughly with soap and water.[3][5]
Emergency Procedures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[2][7]
-
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2][4] If skin irritation occurs, get medical advice/attention.[2][5] Take off contaminated clothing and wash it before reuse.[2][4]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[4][5] Call a POISON CENTER or doctor if you feel unwell.[2][4]
-
If swallowed: Clean mouth with water and drink afterwards plenty of water.[4] Do NOT induce vomiting.[2] Get medical attention if symptoms occur.[2][4]
Disposal Plan
Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.[3]
-
Waste Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[2][4] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2][8] Do not let the product enter drains.[5][9]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. aplng.com.au [aplng.com.au]
- 6. synquestlabs.com [synquestlabs.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
